2-(4-Ethoxyphenyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDTMCQTGTHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407419 | |
| Record name | 2-(4-ethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-28-4 | |
| Record name | 2-(4-ethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ethoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)pyrrolidine
Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery
In the intricate landscape of drug development, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A significant proportion of these hurdles are not born from a lack of efficacy, but from suboptimal physicochemical properties that precipitate poor pharmacokinetic and safety profiles. The molecule at the center of this guide, 2-(4-Ethoxyphenyl)pyrrolidine, represents a structural motif of growing interest within medicinal chemistry. The pyrrolidine ring is a privileged scaffold, offering a three-dimensional architecture that can effectively probe biological space, while the ethoxyphenyl group can significantly influence receptor interactions and metabolic stability.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a dynamic framework for understanding and characterizing the core physicochemical attributes of this compound. Our approach is rooted in the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, aiming to provide not just data, but actionable insights into the causal relationships between a molecule's properties and its ultimate biological fate. By meticulously dissecting the solubility, lipophilicity, and ionization characteristics of this compound, we can proactively address potential liabilities and strategically guide optimization efforts. This guide will empower you to build a robust data package, fostering a more predictive and efficient path toward clinical success.
Molecular Identity and Predicted Physicochemical Parameters
A foundational step in the characterization of any novel chemical entity is the establishment of its core identity and the prediction of its fundamental physicochemical properties. These computational estimations provide an invaluable early glimpse into the molecule's likely behavior, guiding initial experimental design and formulation strategies.
Table 1: Molecular Identity and Computationally Predicted Properties of this compound
| Parameter | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₂H₁₇NO | PubChem[3] |
| Molecular Weight | 191.27 g/mol | PubChem[3] |
| CAS Number | 383127-28-4 | Sigma-Aldrich |
| Predicted XLogP | 2.2 | PubChem[3] |
| Predicted pKa (Basic) | 9.5 ± 0.5 | ChemAxon |
| Predicted Aqueous Solubility (logS) | -2.8 ± 0.7 | ADMETLab 2.0 |
Note: Predicted values are generated from well-established algorithms and should be confirmed by experimental determination.
The Critical Trinity: Solubility, Lipophilicity, and Ionization
The interplay between a compound's solubility, lipophilicity (logP/D), and pKa governs its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding this "critical trinity" is paramount for any drug discovery program.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, rendering an otherwise potent compound ineffective. For this compound, with a predicted logS of -2.8, it is anticipated to have moderate to low aqueous solubility. This necessitates careful experimental evaluation and may indicate the need for formulation strategies to enhance its dissolution.
Lipophilicity (logP/logD): Balancing Membrane Permeation and Off-Target Effects
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a double-edged sword. Adequate lipophilicity is essential for traversing cellular membranes to reach the target site. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and a higher propensity for off-target toxicities. The predicted XLogP of 2.2 for this compound suggests a favorable balance, positioning it within a "drug-like" chemical space.
Ionization (pKa): The pH-Dependent Chameleon
The pKa of a molecule dictates its charge state at a given pH. The pyrrolidine nitrogen in this compound is basic, with a predicted pKa of around 9.5. This means that at physiological pH (7.4), the compound will be predominantly protonated and exist as a cation. This has profound implications for its solubility, which is expected to be higher at lower pH values, and its interaction with biological targets and transporters.
Experimental Protocols for Physicochemical Characterization
The following protocols are presented as robust, self-validating systems for the experimental determination of the key physicochemical properties of this compound.
Workflow for Comprehensive Physicochemical Profiling
Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.
Step-by-Step Protocol: Kinetic Solubility Determination
Objective: To provide a rapid assessment of the solubility of this compound under non-equilibrium conditions, mimicking early-stage screening scenarios.[5][6]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 200 µM down to 1.56 µM).
-
Aqueous Buffer Addition: To each well, add phosphate-buffered saline (PBS) at pH 7.4, ensuring the final DMSO concentration is consistent and low (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a precipitate is detected is recorded as the kinetic solubility.
Step-by-Step Protocol: pKa Determination by Potentiometric Titration
Objective: To accurately determine the acid dissociation constant (pKa) of the basic pyrrolidine nitrogen.[7]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, typically calculated using the Henderson-Hasselbalch equation.
Step-by-Step Protocol: logD Determination by Shake-Flask Method
Objective: To determine the distribution coefficient (logD) of this compound between an aqueous and an organic phase at a specific pH.
Methodology:
-
Phase Preparation: Prepare an aqueous buffer (e.g., PBS at pH 7.4) and an immiscible organic solvent (n-octanol), and pre-saturate each with the other.
-
Compound Addition: Add a known amount of this compound to a mixture of the two phases in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis Outline
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyrrolidines.[8] A common approach involves the reductive amination of a suitable keto-precursor.
Caption: A representative synthetic pathway to this compound.
Conclusion and Future Directions
The physicochemical properties of this compound, as predicted and outlined in the experimental protocols herein, position it as a compound of significant interest with a potentially favorable "drug-like" profile. The provided computational data serves as a critical starting point, but must be substantiated by rigorous experimental validation. By systematically applying the detailed protocols, researchers can build a comprehensive and reliable physicochemical dataset. This data will be instrumental in guiding structure-activity relationship (SAR) studies, informing formulation development, and ultimately, de-risking the progression of this and related compounds through the drug discovery pipeline. The principles and methodologies detailed in this guide are designed to be broadly applicable, providing a robust framework for the physicochemical characterization of novel chemical entities.
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Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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PubMed Central. (2021). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link]
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PubChem. 2-(4-Methoxyphenyl)pyrrolidine. [Link]
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ResearchGate. (2015). Computational note on substitution effects on the structural and electronic properties of [C60]fulleropyrrolidine derivatives. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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PubMed. (2011). Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP IV) inhibitors. [Link]
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PubMed Central. (2017). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. [Link]
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ResearchGate. (2020). Optimization of Physicochemical Properties of Pyrrolidine GPR40 AgoPAMs Results in a Differentiated Profile with Improved Pharmacokinetics and Reduced Off-Target Activities. [Link]
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MDPI. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. [Link]
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ACS Omega. (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. [Link]
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An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest to the pharmaceutical and chemical research communities. The document details the compound's chemical identifiers, physicochemical properties, a robust synthesis protocol, and methods for its structural elucidation. Furthermore, it explores the potential pharmacological applications based on the well-established bioactivity of the 2-aryl-pyrrolidine scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical entity.
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[2] When substituted at the 2-position with an aryl group, as in this compound, the resulting molecule combines the favorable pharmacokinetic properties of the pyrrolidine core with the diverse pharmacological activities associated with the arylethylamine framework. The 4-ethoxy substituent on the phenyl ring can further modulate properties such as lipophilicity, metabolic stability, and receptor affinity. This guide serves as a foundational resource for the synthesis, characterization, and potential application of this promising compound.
Chemical Identity and Identifiers
Correctly identifying a chemical compound is critical for regulatory compliance, literature searching, and scientific reproducibility. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 383127-28-4 | [3] |
| IUPAC Name | This compound | Generated |
| Molecular Formula | C₁₂H₁₇NO | Calculated |
| Molecular Weight | 191.27 g/mol | [3] |
| SMILES | CCOCc1ccc(cc1)C2CCCN2 | Generated |
| InChI | InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | Generated |
| InChIKey | FHYFNXHHPLNKOY-UHFFFAOYSA-N | Generated |
Synthesis and Purification
The synthesis of 2-aryl-pyrrolidines can be approached through several established methodologies.[4] A common and reliable strategy involves the cyclization of an appropriate amino-halide or the reductive amination of a γ-keto compound. For this compound, a logical and field-proven approach is the reductive cyclization of 4-(4-ethoxyphenyl)-4-oxobutanenitrile. This method is advantageous as it utilizes readily available starting materials and proceeds through a stable intermediate.
3.1. Synthetic Workflow: Reductive Cyclization
The chosen pathway involves two key transformations: the synthesis of the γ-keto nitrile intermediate followed by its catalytic hydrogenation, which accomplishes both the reduction of the nitrile to a primary amine and the ketone to a hydroxyl group, which then undergoes intramolecular cyclization.
Caption: Synthetic workflow for this compound.
3.2. Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in carbon disulfide at 0°C, add succinic anhydride (1.0 eq).
-
Slowly add phenetole (1.0 eq) to the mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
Step 2: Synthesis of 4-(4-Ethoxyphenyl)-4-oxobutanenitrile
-
Reflux the crude 4-(4-ethoxyphenyl)-4-oxobutanoic acid (1.0 eq) in thionyl chloride (2.0 eq) for 2 hours.
-
Remove excess thionyl chloride by distillation under reduced pressure.
-
Carefully add the resulting crude acid chloride to a stirred, cooled (0°C) solution of concentrated ammonium hydroxide.
-
Isolate the resulting amide by filtration, wash with cold water, and dry.
-
Dehydrate the amide to the nitrile by heating with a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride.
Step 3: Synthesis of this compound
-
In a high-pressure hydrogenation vessel, dissolve the 4-(4-ethoxyphenyl)-4-oxobutanenitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of Raney Nickel (approx. 10% by weight).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and heat to 80-100°C.
-
Maintain stirring until hydrogen uptake ceases (typically 12-24 hours).
-
Cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
3.3. Purification
The crude this compound is typically purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount (e.g., 1%) of triethylamine to prevent peak tailing.
Structural Elucidation and Physicochemical Properties
Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic techniques and physical property measurements.
4.1. Spectroscopic Analysis (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.10-7.25 (m, 2H): Aromatic protons ortho to the ethoxy group.
-
δ 6.80-6.95 (m, 2H): Aromatic protons meta to the ethoxy group.
-
δ 4.01 (q, 2H): -O-CH₂- protons of the ethoxy group.
-
δ 3.80-3.95 (m, 1H): Methine proton at the C2 position of the pyrrolidine ring.
-
δ 2.90-3.20 (m, 2H): Methylene protons at the C5 position of the pyrrolidine ring.
-
δ 1.70-2.10 (m, 4H): Methylene protons at the C3 and C4 positions of the pyrrolidine ring.
-
δ 1.40 (t, 3H): -CH₃ protons of the ethoxy group.
-
NH proton: Often a broad singlet, variable chemical shift.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~158: Aromatic carbon attached to the ethoxy group.
-
δ ~135: Quaternary aromatic carbon attached to the pyrrolidine ring.
-
δ ~128: Aromatic CH carbons ortho to the ethoxy group.
-
δ ~114: Aromatic CH carbons meta to the ethoxy group.
-
δ ~65: C2 carbon of the pyrrolidine ring.
-
δ ~63: -O-CH₂- carbon of the ethoxy group.
-
δ ~47: C5 carbon of the pyrrolidine ring.
-
δ ~33, ~25: C3 and C4 carbons of the pyrrolidine ring.
-
δ ~15: -CH₃ carbon of the ethoxy group.
-
-
IR (KBr, cm⁻¹):
-
3300-3400 (br): N-H stretch (secondary amine).
-
2850-3000: C-H stretches (aliphatic and aromatic).
-
~1610, ~1510: C=C stretches (aromatic ring).
-
~1240: C-O stretch (aryl ether).
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 191: Molecular ion peak.
-
Key Fragments: Loss of ethyl group, fragmentation of the pyrrolidine ring.
-
4.2. Physicochemical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid/oil | Predicted based on similar compounds. |
| Boiling Point | Not available | Expected to be >250°C at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. Sparingly soluble in water. | Predicted based on structure. |
| pKa | ~10-11 | Typical for a secondary amine. |
Applications and Research Interest
While specific research on this compound is limited, the broader class of 2-aryl-pyrrolidines is rich in pharmacological activity. This structural motif is a key component in compounds targeting the central nervous system (CNS), inflammatory pathways, and infectious diseases.[5]
5.1. Potential Pharmacological Roles
The structure of this compound suggests several avenues for pharmacological investigation:
-
CNS Agents: The arylethylamine core is a classic pharmacophore for interacting with monoamine transporters (for serotonin, dopamine, norepinephrine) and receptors. Derivatives could have potential as antidepressants, anxiolytics, or treatments for neurodegenerative disorders.
-
Enzyme Inhibition: The pyrrolidine scaffold is present in many enzyme inhibitors, including those for dipeptidyl peptidase-4 (DPP-4) and other proteases.[2]
-
Antimicrobial/Antiviral Activity: The pyrrolidine nucleus is found in numerous compounds with demonstrated antibacterial and antifungal properties.[6]
Caption: Potential relationships between structure and biological activity.
Safety and Handling
As a secondary amine and aromatic ether, this compound should be handled with appropriate care. While specific toxicity data is not available, closely related compounds suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
Always consult a comprehensive Safety Data Sheet (SDS) before handling this compound.
References
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Sandrock DL, Biscoe MR. Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates. Org Lett. 2016;18(11):2584-2587. [Link]
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Sladowska H, Sabiniarz A, Sapa J, Filipek B. Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Acta Pol Pharm. 2009;66(1):57-63. [Link]
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Haider S, Alam MS, Hamid H. SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences. 2014;3(9):1393-1403. [Link]
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(3S)-3′α-(4-Methoxyphenyl)-4′-methylenespiro[tetrahydrofuran-3,2′-pyrrolidine]-2,5′-dione. J-GLOBAL. Accessed January 27, 2026. [Link]
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El-Mossalamy EH, Alorabi RO, Obaid AY, Hameed SA, Al-Harbi LM. Synthesis, spectroscopic and Kinetic studies of some N-aryl pyridinium derivatives. World Journal of Pharmaceutical Sciences. 2014;2(11):1418-1424. [Link]
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Gelen V, Yilmaz I, Yurttaş L, Çiftçi GA, Temel H, Aydın A. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023;11. [Link]
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Gein VL, Armisheva MN, Rassudikhina NA, Voronina EV. Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Russian Journal of Organic Chemistry. 2011;47(5):713-719. [Link]
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Choi A, Das A, Meijer AJHM, Proietti Silvestri I, Coldham I. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Org Biomol Chem. 2024;22(8):1605-1610. [Link]
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Wolfe JP, Rossi SA, Biscoe MR. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. J Am Chem Soc. 2006;128(49):15582-15583. [Link]
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Ivanova NA, Gizzatullina AA, Melnikova EN, Kladko YV, Khisamutdinova RY, Khalitova RR. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals (Basel). 2023;16(2):292. [Link]
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Tian F-X, Liu F-F, Wei J, Xiao J-X, Qu J. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Org Chem Front. 2024;11(10):2824-2829. [Link]
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Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)-. US EPA. Accessed January 27, 2026. [Link]
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Bondarenko SS, Fedorchenko AM, Novosolov PO, et al. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. 2022. [Link]
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1-(4-Ethoxyphenyl)propan-1-ol. PubChem. Accessed January 27, 2026. [Link]
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structural analysis of 2-(4-Ethoxyphenyl)pyrrolidine
An In-Depth Technical Guide to the Structural Analysis of 2-(4-Ethoxyphenyl)pyrrolidine
Abstract: This guide provides a comprehensive framework for the structural analysis and characterization of this compound, a key heterocyclic building block in modern drug discovery. Moving beyond a simple listing of techniques, this document elucidates the strategic application of advanced analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography. We emphasize the causality behind experimental choices and data interpretation, offering field-proven insights for researchers, chemists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity and data trustworthiness.
Introduction and Physicochemical Profile
This compound is a disubstituted pyrrolidine derivative featuring a chiral center at the C2 position of the pyrrolidine ring. Its structure combines a saturated nitrogen heterocycle with an aromatic ethoxy-substituted phenyl group, making it a valuable scaffold in medicinal chemistry for exploring structure-activity relationships (SAR). The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties.
A precise understanding of its structure, purity, and stereochemistry is paramount before its inclusion in any synthetic workflow or biological screening campaign. This guide outlines the critical path for achieving unambiguous structural confirmation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 853900-05-9 | PubChem |
| Molecular Formula | C₁₂H₁₇NO | PubChem |
| Molecular Weight | 191.27 g/mol | PubChem |
| Appearance | Colorless to light yellow oil (predicted) | --- |
| Chirality | Contains one stereocenter (C2) | --- |
The Analytical Workflow: A Strategy for Unambiguous Confirmation
The characterization of a novel or synthesized batch of this compound requires a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating workflow that ensures identity, purity, and stereochemical integrity.
Figure 1: A comprehensive analytical workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for the de novo structural elucidation of organic molecules. A suite of 1D and 2D experiments is required to assign every proton and carbon and confirm connectivity.
1D NMR: ¹H and ¹³C Analysis
Expertise & Rationale: The ¹H NMR spectrum provides the initial blueprint of the proton environment. We anticipate distinct regions: the aromatic region (7.5-6.5 ppm), the aliphatic pyrrolidine region (4.5-1.5 ppm), and the ethoxy group signals. The integration of these signals should correspond to the number of protons (2H, 2H for the disubstituted ring; 1H, 2H, 2H, 2H for the pyrrolidine; 2H, 3H for the ethoxy group). ¹³C NMR, often run with a DEPT-135 experiment, confirms the carbon count and differentiates between CH₃, CH₂, CH, and quaternary carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, representative values)
| Atom(s) | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale |
| Ar-H (ortho to OEt) | ~6.88 (d, J=8.6) | ~114.5 | Shielded by electron-donating OEt group. |
| Ar-H (ortho to Pyr) | ~7.25 (d, J=8.6) | ~127.8 | Deshielded relative to other aromatic protons. |
| Pyr-H2 (CH) | ~4.15 (t, J=8.0) | ~63.0 | Benzylic proton, deshielded by N and Ar ring. |
| Pyr-H5 (CH₂) ** | ~3.35 (m), ~3.00 (m) | ~47.0 | Adjacent to nitrogen. |
| Pyr-H3, H4 (CH₂) ** | ~2.20 (m), ~1.80 (m) | ~25.5, ~34.0 | Aliphatic protons of the pyrrolidine ring. |
| -OCH₂CH₃ | ~4.02 (q, J=7.0) | ~63.5 | Methylene protons coupled to a methyl group. |
| -OCH₂CH₃ | ~1.41 (t, J=7.0) | ~14.8 | Terminal methyl group. |
| Ar-C (quaternary) | --- | ~158.0 (C-OEt), ~135.0 (C-Pyr) | Quaternary carbons, identified by absence in DEPT-135. |
2D NMR: COSY & HSQC for Connectivity Verification
Trustworthiness & Rationale: While 1D NMR provides a parts list, 2D NMR builds the molecule. It provides a self-validating system by confirming covalent bonds through nuclear coupling.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It is essential for tracing the connectivity within the pyrrolidine ring and confirming the ethyl group structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon, unambiguously assigning the carbon resonances based on the more easily interpreted proton spectrum.
Figure 2: Key ¹H-¹H COSY correlations expected for this compound.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C{¹H} NMR Acquisition: Acquire data using a proton-decoupled pulse program with a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.
-
2D NMR Acquisition: Use standard gradient-selected (gs) COSY and HSQC pulse programs available in the spectrometer's software library.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS provides orthogonal data to NMR by confirming the molecular weight and, with high resolution, the elemental composition.
Expertise & Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) to within 5 ppm, allowing for the unambiguous determination of the molecular formula.
Table 3: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Information Yielded |
| LC-MS | ESI (+) | 192.3 | [M+H]⁺; Confirms nominal molecular weight. |
| HRMS (ESI-TOF) | ESI (+) | 192.1383 | Calculated for [C₁₂H₁₈NO]⁺: 192.1383. Confirms elemental composition. |
| GC-MS | EI | 191 (M⁺), 162, 134 | Molecular ion (M⁺) and characteristic fragments (e.g., loss of ethyl, C₂H₅•; loss of pyrrolidine). |
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infusion: Directly infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for C₁₂H₁₈NO⁺. The mass error should be less than 5 ppm.
Chiral Analysis: Determining Enantiomeric Purity
Authoritative Grounding: Since this compound possesses a stereocenter, its biological activity is likely stereospecific. Regulatory agencies require the stereochemical purity of chiral drug candidates to be rigorously established. Chiral chromatography is the gold standard for this determination.
Expertise & Rationale: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a stationary phase functionalized with a chiral selector (e.g., derivatized cellulose or amylose) is used to separate the two enantiomers. The choice of mobile phase and column is critical and often requires screening.
Protocol: Chiral HPLC Method Development (General)
-
Column Selection: Start with a common chiral stationary phase, such as a Chiralpak® IA or a Chiralcel® OD column.
-
Mobile Phase Screening: Prepare a racemic standard of this compound. Screen for separation using isocratic elution with mixtures of hexane/isopropanol or other suitable solvents. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds like pyrrolidines.
-
Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Quantification: Once baseline separation is achieved, inject the sample. The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Conclusion
The structural characterization of this compound is a systematic process that relies on the synergistic application of NMR, MS, and chiral chromatography. By following the integrated workflow presented in this guide, researchers can establish the identity, elemental composition, connectivity, and stereochemical purity of this valuable synthetic intermediate with a high degree of confidence. This rigorous analytical foundation is indispensable for its successful application in drug discovery and development, ensuring data integrity and reproducibility in subsequent biological and preclinical studies.
References
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PubChem Compound Summary for CID 21966555, this compound. National Center for Biotechnology Information. [Link]
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ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Ethoxyphenyl)pyrrolidine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, governing everything from bioavailability and dosing to formulation and shelf-life. This guide provides a comprehensive framework for the characterization of 2-(4-Ethoxyphenyl)pyrrolidine , a substituted pyrrolidine derivative. The pyrrolidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, making a thorough understanding of its derivatives essential for modern drug discovery.[1][2][3]
While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative, field-proven methodologies required to generate this critical data. It serves as both a strategic overview and a practical, step-by-step manual for researchers. We will detail the necessary experimental protocols, explain the scientific rationale behind each step, and provide the tools for robust data interpretation and presentation.
Core Physicochemical Profile: The Starting Point
Before embarking on experimental studies, it is crucial to gather all available information on the molecule's intrinsic properties. These parameters provide a theoretical foundation for predicting its behavior and designing intelligent experiments. For this compound, this includes both fundamental identifiers and computed properties that hint at its solubility and stability characteristics.
Table 1: Core Properties of this compound
| Property | Value/Prediction | Source | Significance for Experimental Design |
| Molecular Formula | C₁₂H₁₇NO | PubChem | Foundational for all molarity-based calculations. |
| Molecular Weight | 191.27 g/mol | PubChem | Essential for preparing solutions of known concentration. |
| XLogP3-AA (Lipophilicity) | 2.4 | PubChem | Suggests moderate lipophilicity and potentially low aqueous solubility. Guides solvent selection. |
| pKa (Predicted) | Basic: ~10.5 | ChemAxon | The pyrrolidine nitrogen is basic.[4] The molecule will be protonated and likely more soluble at acidic pH. |
| Topological Polar Surface Area | 21.3 Ų | PubChem | Low TPSA suggests good potential for membrane permeability, but doesn't guarantee solubility. |
Note: Predicted values should always be confirmed experimentally.
The predicted high pKa of the pyrrolidine nitrogen is a key insight.[4] This secondary amine is expected to be protonated at physiological pH (and lower), suggesting that pH will be a critical determinant of aqueous solubility. The moderate XLogP indicates a balance between hydrophilicity and lipophilicity.
Comprehensive Solubility Assessment
A compound's utility in both in vitro assays and in vivo studies is fundamentally limited by its solubility. Poor solubility can lead to misleading biological data and insurmountable formulation challenges.[5] We will outline a two-tiered approach to solubility determination: a rapid kinetic screen followed by a definitive equilibrium measurement.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the point at which a compound, rapidly introduced from a high-concentration organic stock (typically DMSO), precipitates in an aqueous medium.[6][7] It is a fast and material-sparing method ideal for early-stage discovery.[8][9] The most common technique is turbidimetry.[10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]
-
Assay Plate Setup: In a 96-well microplate, add the desired aqueous buffers (e.g., pH 5.0 acetate, pH 7.4 PBS, pH 9.0 borate).
-
Serial Dilution: Add small aliquots of the DMSO stock solution to the aqueous buffers to create a concentration gradient.[10] It is critical to ensure the final DMSO concentration remains low (<1-2%) to minimize co-solvent effects.
-
Incubation & Measurement: Shake the plate for a short period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7][8] Measure the turbidity (light scattering) at each concentration using a plate reader.
-
Data Analysis: The kinetic solubility limit is defined as the concentration at which the turbidity signal significantly increases above the baseline.[10]
Causality: This method mimics the common practice of diluting DMSO stocks into aqueous assay buffers. It overestimates true thermodynamic solubility because it can generate supersaturated solutions, but it provides a rapid and practical assessment of a compound's behavior in typical experimental settings.[10]
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the true measure of a compound's saturation point in a solvent at equilibrium.[5] The shake-flask method is the universally accepted gold standard for this determination due to its reliability.[6][10]
-
Compound Addition: Add an excess amount of solid this compound to vials containing the chosen solvents (e.g., water, pH 7.4 buffer, 0.1 N HCl). The key is to ensure solid material remains visible, indicating saturation.[10][11]
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.[11] This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[5][13] A calibration curve prepared from a known stock solution is required for accurate quantification.
Self-Validation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The results should be consistent; if the concentration increases between time points, the system has not yet reached equilibrium.[10]
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The Biological Significance of Functionalized Pyrrolidines: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug development. Its prevalence in both natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold"—a molecular framework that is repeatedly identified as a binder to diverse biological targets. This guide provides an in-depth exploration of the biological significance of functionalized pyrrolidines, delving into their structural advantages, mechanisms of action, and pivotal role in modern therapeutics. We will examine the stereochemical and conformational nuances that drive biological activity, showcase their success in FDA-approved drugs, and provide practical insights into their synthetic accessibility, thereby offering a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.
The Pyrrolidine Scaffold: A Privileged Framework in Molecular Design
The enduring interest in the pyrrolidine scaffold stems from a unique combination of structural and physicochemical properties that make it exceptionally suitable for drug design.[1] Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring confers significant three-dimensional (3D) character to a molecule.[2] This non-planarity, a phenomenon known as "pseudorotation," allows for a more extensive and precise exploration of the pharmacophore space, enabling superior interaction with the complex 3D architecture of biological targets like enzymes and receptors.[2][3]
Key advantages of incorporating a pyrrolidine moiety include:
-
Stereochemical Complexity: The potential for up to four stereogenic centers allows for the creation of a vast number of stereoisomers, each with a potentially unique biological profile. This stereochemical diversity is critical for achieving target selectivity and optimizing binding affinity.[4]
-
Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor (as a secondary amine) or acceptor (as a tertiary amine), and its basicity can be modulated by substituents.[3][5] Introducing a pyrrolidine ring can enhance aqueous solubility and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6]
-
Conformational Control: The ring's conformation is not rigid and can be influenced or "locked" by the strategic placement of functional groups. This control over the ring's pucker is a powerful tool for medicinal chemists to fine-tune a molecule's interaction with its target.[4]
The functionalization of this core scaffold—the addition of various chemical groups at different positions—is what unlocks its true potential, allowing for the precise tailoring of a molecule's structure-activity relationship (SAR).
Caption: General structure of a functionalized pyrrolidine.
Validation in the Clinic: Pyrrolidine-Containing FDA-Approved Drugs
The theoretical advantages of the pyrrolidine scaffold are validated by its remarkable success in the pharmaceutical market. The ring is a key structural component in a wide array of drugs spanning numerous therapeutic areas, from infectious diseases to central nervous system disorders and cardiovascular conditions.[7] In fact, it is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).[4]
This prevalence is not coincidental; it is a direct result of the scaffold's ability to impart favorable biological and pharmacological properties. The following table highlights a selection of these drugs, demonstrating the versatility of the pyrrolidine core.
| Drug Name | Therapeutic Class | Role of the Pyrrolidine Moiety |
| Captopril / Enalapril | ACE Inhibitor | The proline-derived core mimics the C-terminal dipeptide of angiotensin I, enabling potent inhibition of the angiotensin-converting enzyme (ACE) for hypertension treatment.[1][8] |
| Vildagliptin / Saxagliptin | DPP-4 Inhibitor | The pyrrolidine-nitrile functionality forms a reversible covalent bond with a serine residue in the active site of the dipeptidyl peptidase-4 (DPP-4) enzyme, used in type 2 diabetes.[5] |
| Clindamycin | Antibiotic | A derivative of the amino acid proline, the pyrrolidine ring is crucial for its mechanism of inhibiting bacterial protein synthesis.[1] |
| Aniracetam | Nootropic (Anti-Alzheimer) | The pyrrolidinone structure is central to this class of drugs, which are investigated for their cognitive-enhancing effects.[1][8] |
| Rolipram | Antidepressant (PDE4 Inhibitor) | The functionalized pyrrolidinone ring is essential for binding to and inhibiting phosphodiesterase-4.[1] |
| Daridorexant | Insomnia Treatment | A recently approved dual orexin receptor antagonist where the pyrrolidine ring is a key part of the pharmacophore.[1][7] |
Pyrrolidines in Nature: Evolutionary Endorsement
Nature has long utilized the pyrrolidine scaffold in a vast array of biologically active alkaloids.[8] These natural products, found in plants, fungi, and microorganisms, perform diverse ecological functions and have served as inspiration for countless synthetic drug discovery programs.[4][6]
-
Nicotine: Perhaps the most famous pyrrolidine alkaloid, its structure allows it to act as a potent agonist of nicotinic acetylcholine receptors in the central nervous system.[8]
-
Kainic Acid: Isolated from seaweed, this neuroexcitatory compound is a potent agonist of glutamate receptors and is used as a pharmacological tool to study neuronal pathways.[1]
-
Tropane Alkaloids (e.g., Cocaine, Atropine): These feature a pyrrolidine ring fused into a bicyclic system and exhibit powerful anticholinergic and stimulant properties.[8]
-
Polyhydroxylated Pyrrolidines (Aza-sugars): These compounds mimic the transition state of carbohydrate-processing enzymes.[4] Their ability to inhibit enzymes like α-glucosidase makes them attractive candidates for developing antidiabetic and anticancer agents.[1][4]
The existence of these compounds demonstrates an evolutionary endorsement of the pyrrolidine ring's utility in creating specific and potent molecular interactions.
Mechanism in Focus: A Case Study of DPP-4 Inhibitors
To understand the causality behind the pyrrolidine ring's efficacy, we can examine its role in the dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents. Drugs like vildagliptin and saxagliptin utilize a cyanopyrrolidine moiety as a key pharmacophore.
The therapeutic goal is to inhibit the DPP-4 enzyme, which inactivates incretin hormones (like GLP-1). By prolonging the action of these hormones, insulin secretion is increased and glucagon secretion is suppressed in a glucose-dependent manner.
Causality of the Design:
-
Mimicry and Binding: The pyrrolidine ring acts as a proline mimetic, directing the drug to the active site of DPP-4, which naturally cleaves peptides after proline residues.
-
Reversible Covalent Inhibition: The key functionalization is the nitrile group (-C≡N) attached to the C2 position of the pyrrolidine ring. This electrophilic group is positioned perfectly to interact with a nucleophilic serine residue (Ser630) in the enzyme's catalytic triad.[5]
-
Formation of a Reversible Adduct: The interaction forms a transient, reversible covalent bond. This mechanism provides potent and durable inhibition of the enzyme while allowing for eventual dissociation, which can be advantageous for safety and pharmacokinetics. The stability of this bond is fine-tuned by the stereochemistry and electronic environment provided by the pyrrolidine scaffold.
Caption: Mechanism of DPP-4 inhibition by cyanopyrrolidine drugs.
Synthetic Accessibility: A Practical Workflow
The widespread use of pyrrolidines is also due to their synthetic tractability. A multitude of synthetic strategies exist, allowing for precise control over stereochemistry and functionalization.[8] Two primary approaches dominate the field:
-
Functionalization of Pre-formed Rings: Chiral pool synthesis starting from readily available and optically pure precursors like L-proline or 4-hydroxyproline is a common and efficient strategy.[8]
-
De Novo Ring Construction: Cyclization reactions, particularly [3+2] cycloadditions (e.g., 1,3-dipolar cycloaddition of azomethine ylides), are powerful methods for constructing highly substituted pyrrolidine rings from acyclic precursors.[9]
Representative Protocol: Asymmetric [3+2] Cycloaddition
This protocol describes a general, self-validating system for the enantioselective synthesis of a functionalized pyrrolidine, a key step in many drug synthesis campaigns. The causality for each step is explained to provide field-proven insight.
Objective: To synthesize an optically active, substituted pyrrolidine via a metal-catalyzed asymmetric 1,3-dipolar cycloaddition.
Materials:
-
N-benzylideneglycine methyl ester (imine)
-
Dimethyl maleate (dipolarophile)
-
Silver(I) Acetate (AgOAc) (catalyst precursor)
-
(R)-Tol-BINAP (chiral ligand)
-
Toluene (anhydrous solvent)
-
Dichloromethane (DCM), Hexanes, Ethyl Acetate (for chromatography)
-
Silica Gel
Experimental Workflow:
Caption: Workflow for asymmetric pyrrolidine synthesis.
Step-by-Step Methodology:
-
Catalyst Preparation (The "Why"): In a separate flask, AgOAc (5 mol%) and the chiral ligand (R)-Tol-BINAP (5.5 mol%) are stirred in anhydrous toluene under an inert atmosphere (e.g., Argon) for 30 minutes. Causality: This pre-formation step is critical. It allows the silver salt to coordinate with the chiral phosphine ligand, generating the active chiral catalyst responsible for inducing enantioselectivity. The slight excess of ligand ensures full complexation of the metal.
-
Reaction Setup (The "Why"): To a flame-dried reaction vessel under argon, add the imine (1.0 eq) and the dipolarophile (1.2 eq), followed by anhydrous toluene. Causality: Using an excess of the dipolarophile drives the reaction towards completion according to Le Châtelier's principle. Anhydrous conditions are essential to prevent hydrolysis of the imine and deactivation of the catalyst.
-
Cycloaddition (The "Why"): The pre-formed catalyst solution is transferred to the main reaction flask. The mixture is heated to 50°C and stirred for 18 hours. Reaction progress is monitored by TLC or LC-MS. Causality: Heating provides the necessary activation energy for the cycloaddition. The chiral catalyst coordinates to the azomethine ylide (formed in situ from the imine), creating a chiral environment that directs the dipolarophile to attack from a specific face, resulting in one enantiomer of the product being formed preferentially.
-
Work-up and Purification (The "Why"): Upon completion, the reaction is cooled to room temperature and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel. Causality: This standard procedure removes the catalyst, unreacted starting materials, and any side products, yielding the pure, functionalized pyrrolidine product.
Conclusion and Future Outlook
The functionalized pyrrolidine is far more than just a common heterocycle; it is a validated, versatile, and powerful scaffold in the armamentarium of the medicinal chemist. Its inherent 3D geometry, capacity for stereochemical complexity, and favorable physicochemical properties have cemented its role in a multitude of successful therapeutics.[7][10] The continued exploration of its biological activity, coupled with innovations in synthetic methodology, ensures that the pyrrolidine ring will remain a central element in the discovery of drugs for a wide range of human diseases.[11] Future applications are already emerging in areas like targeted protein degradation (PROTACs) and novel peptide mimetics, promising an even broader impact for this remarkable scaffold.
References
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Li Petri, G., Raimondi, M. V., Spatola, A., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(18), 164. [Link]
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Poyraz, S., Kaya, N., Ulusoy, G., Yurttaş, L., & Kaplancıklı, Z. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248325. [Link]
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Krasavin, M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5393. [Link]
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Zhang, J., et al. (2021). Recent advances on glycine-based [3+2] cycloaddition in the synthesis of pyrrolidine-containing heterocycles. Chinese Chemical Letters, 32(12), 3793-3803. [Link]
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Raimondi, M. V., Li Petri, G., Spatola, A., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ACS Infectious Diseases, 10(1), 225-236. [Link]
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Wang, Y., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic & Biomolecular Chemistry, 22(15), 2959-2963. [Link]
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Al-Hussain, S. A., & Ali, H. I. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]
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Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]
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An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)pyrrolidine as a Chiral Organocatalyst
Introduction: The Rise of Chiral Pyrrolidines in Asymmetric Synthesis
The field of asymmetric organocatalysis has emerged as a powerful third pillar in chemical synthesis, standing alongside biocatalysis and metal-mediated catalysis. It offers the distinct advantages of employing small, metal-free organic molecules that are often more stable, less toxic, and readily available.[1] Within this domain, chiral pyrrolidine derivatives have established themselves as a privileged scaffold, capable of facilitating a wide array of stereoselective transformations with remarkable efficiency and precision.[2] Their prominence is rooted in their ability to readily form chiral enamines and iminium ions, key intermediates that modulate the reactivity and stereochemical outcome of reactions involving carbonyl compounds.
This guide focuses on a specific, yet highly promising member of this catalyst family: 2-(4-ethoxyphenyl)pyrrolidine . The introduction of an electron-donating ethoxy group on the phenyl ring at the 2-position of the pyrrolidine core is anticipated to modulate the electronic properties of the catalyst, influencing its reactivity and selectivity. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, proposed applications, and mechanistic underpinnings of this compound as a chiral organocatalyst.
I. Synthesis of Enantiopure this compound
The enantioselective synthesis of 2-arylpyrrolidines is a well-established field, with several robust methods available. While a specific protocol for the 4-ethoxy variant is not extensively documented in readily available literature, a highly effective and adaptable strategy involves the asymmetric α-arylation of N-Boc-pyrrolidine. This method, pioneered by Beak and extensively developed by others, allows for the preparation of a diverse range of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity.
The proposed synthesis leverages a sparteine-mediated enantioselective deprotonation of N-Boc-pyrrolidine to generate a configurationally stable 2-pyrrolidinolithium species. Subsequent transmetalation with a zinc salt, followed by a palladium-catalyzed Negishi cross-coupling with 4-bromo-ethoxybenzene, would yield the desired product.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-2-(4-ethoxyphenyl)pyrrolidine.
Detailed Experimental Protocol (Proposed)
Step 1: Enantioselective Lithiation and Transmetalation
-
To a flame-dried, argon-purged flask, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether.
-
Cool the solution to -78 °C.
-
Add (-)-sparteine (1.2 equiv) followed by the dropwise addition of sec-butyllithium (1.1 equiv).
-
Stir the resulting solution at -78 °C for 4 hours to ensure complete formation of the lithiated species.
-
In a separate flask, prepare a solution of anhydrous zinc chloride (1.5 equiv) in anhydrous THF.
-
Slowly add the zinc chloride solution to the lithiated pyrrolidine solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour to complete the transmetalation.
Step 2: Palladium-Catalyzed Negishi Cross-Coupling
-
To the freshly prepared organozinc reagent, add 4-bromoethoxybenzene (1.2 equiv).
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 equiv) and tri-tert-butylphosphonium tetrafluoroborate (0.10 equiv) in anhydrous THF.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting materials.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-N-Boc-2-(4-ethoxyphenyl)pyrrolidine.
Step 3: Deprotection
-
Dissolve the purified N-Boc protected pyrrolidine in a minimal amount of dioxane.
-
Add a solution of hydrochloric acid in dioxane (4 M, excess).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-2-(4-ethoxyphenyl)pyrrolidine.
II. Applications in Asymmetric Organocatalysis
2-Arylpyrrolidines are renowned for their ability to catalyze a range of asymmetric transformations. The primary mode of activation involves the formation of a nucleophilic enamine intermediate from an aldehyde or ketone substrate. The steric hindrance provided by the 2-aryl substituent effectively shields one face of the enamine, directing the approach of the electrophile to the less hindered face and thereby controlling the stereochemical outcome.
A. Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a cornerstone reaction in organocatalysis, providing access to valuable chiral γ-nitro aldehydes, which are precursors to a variety of functionalized molecules. 2-Arylpyrrolidines have been shown to be effective catalysts for this transformation.
Caption: Enamine catalytic cycle for the Michael addition.
| Entry | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | 3-Phenylpropanal | trans-β-Nitrostyrene | 87 | 93:7 | 85 |
| 2 | Pentanal | trans-β-Nitrostyrene | 100 | 85:15 | 75 |
| 3 | Butanal | trans-β-Nitrostyrene | 100 | 77:23 | 82 |
| 4 | Propanal | trans-β-Nitrostyrene | 100 | 79:21 | 83 |
| 5 | Octanal | trans-β-Nitrostyrene | 94 | 86:14 | 83 |
| 6 | Pentanal | 2-(2-Nitrovinyl)furan | 88 | 74:26 | 72 |
| 7 | Pentanal | 1-Methoxy-4-(2-nitrovinyl)benzene | 100 | 87:14 | 80 |
| 8 | Pentanal | 1-Methyl-4-(2-nitrovinyl)benzene | 100 | 89:11 | 84 |
| 9 | Pentanal | 1-Chloro-4-(2-nitrovinyl)benzene | 100 | 88:12 | 85 |
Data obtained with a 2-(2,2-disubstituted-1,3-dioxolan-4-yl)pyrrolidine catalyst.[2]
-
To a vial containing the 2-arylpyrrolidine catalyst (0.02 mmol, 10 mol%), add the solvent (e.g., methylcyclohexane, 2 mL).
-
Add the aldehyde (0.4 mmol, 2.0 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the nitroalkene (0.2 mmol, 1.0 equiv).
-
Stir the reaction mixture at this temperature for the required time (e.g., 24-48 hours), monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
B. Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidine catalysts, in the spirit of the Hajos-Parrish-Eder-Sauer-Wiechert reaction, are highly effective in promoting direct asymmetric aldol reactions between ketones and aldehydes.
Caption: Enamine catalytic cycle for the Aldol reaction.
-
In a reaction vial, dissolve the 2-arylpyrrolidine catalyst (e.g., 10-20 mol%) in the chosen solvent (e.g., DMSO, or neat).
-
Add the ketone (e.g., cyclohexanone, 5-10 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aldehyde (1.0 equiv).
-
Stir the reaction at room temperature for the required duration (e.g., 24-96 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric and enantiomeric excess of the purified product.
C. Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Pyrrolidine-based organocatalysts can effectively catalyze the asymmetric Mannich reaction between aldehydes, ketones, and imines.
Caption: Enamine catalytic cycle for the Mannich reaction.
-
Charge a reaction vessel with the pre-formed imine (1.0 equiv) and the 2-arylpyrrolidine catalyst (e.g., 20 mol%) in a suitable solvent (e.g., THF or dioxane).
-
Add the aldehyde (2.0-3.0 equiv) to the mixture at room temperature.
-
Stir the reaction for the necessary time (e.g., 12-48 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product via flash chromatography.
-
Analyze the stereochemical outcome (dr and ee) of the product.
III. Mechanistic Rationale and Stereochemical Model
The stereochemical outcome of reactions catalyzed by 2-arylpyrrolidines is generally explained by the Houk-List model. The bulky 2-aryl substituent effectively blocks one face of the enamine intermediate. For an (S)-2-arylpyrrolidine catalyst, the aryl group typically directs the incoming electrophile to the Re face of the enamine, leading to the formation of a new stereocenter with a predictable configuration. The electron-donating nature of the 4-ethoxyphenyl group in this compound is expected to increase the electron density of the enamine, potentially enhancing its nucleophilicity and reactivity.
Conclusion
This compound represents a promising, yet underexplored, chiral organocatalyst. Based on the well-established reactivity of related 2-arylpyrrolidines, it is poised to be a highly effective catalyst for a range of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions. The proposed synthetic route offers a reliable method for its preparation in enantiopure form. The representative protocols and performance data provided in this guide for analogous systems serve as a strong starting point for researchers looking to explore the catalytic potential of this specific molecule. Further investigation into the precise impact of the 4-ethoxyphenyl substituent on catalyst performance will undoubtedly contribute to the broader understanding and application of chiral pyrrolidine-based organocatalysis in the synthesis of complex, high-value molecules.
References
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A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). Org. Lett., 6(20), 3525-3528. [Link]
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Badorrey, R., et al. (2017). Beilstein J. Org. Chem., 13, 612-619. [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Nguyen, T. H. T., et al. (2020). Beilstein J. Org. Chem., 16, 2556-2567. [Link]
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Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Reddy, B. V. S., et al. (2021). ACS Omega, 6(35), 22945-22953. [Link]
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ChemInform Abstract: Asymmetric Synthesis of 2,4-Disubstituted Pyrrolidines. Wang, Q., Sasaki, N. A., & Potier, P. (1998). ChemInform, 29(44). [Link]
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Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. Campos, K. R., et al. (2006). J. Org. Chem., 71(19), 7183-7194. [Link]
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Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Zhang, F., et al. (2007). Tetrahedron, 63(22), 4636-4641. [Link]
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Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction. A-González, L., et al. (2013). J. Am. Chem. Soc., 135(42), 15942-15945. [Link]
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Asymmetric Michael reaction of aldehydes with β-nitroalkenes catalyzed by pyrrolidine-camphor derived organocatalysts bearing hydrogen-bond donors. Chen, J.-R., et al. (2012). Chirality, 24(4), 271-275. [Link]
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Selected examples of stereoselective synthesis of 2-substituted pyrrolidines. Gazizov, A. S., et al. (2019). ResearchGate. [Link]
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An In-depth Technical Guide to the Asymmetric Michael Addition Catalyzed by 2-(4-Ethoxyphenyl)pyrrolidine
This guide provides a comprehensive experimental protocol and theoretical background for conducting the asymmetric Michael addition reaction using the chiral organocatalyst, 2-(4-Ethoxyphenyl)pyrrolidine. It is intended for researchers, scientists, and professionals in drug development who are seeking to leverage organocatalysis for the stereoselective construction of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.
Introduction: The Power of Asymmetric Organocatalysis in Michael Additions
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction that is widely utilized in organic synthesis.[1] The advent of asymmetric organocatalysis has revolutionized this field by providing a green and efficient alternative to traditional metal-based catalysts.[2] Chiral secondary amines, particularly those based on the pyrrolidine scaffold, have emerged as powerful catalysts for a wide range of asymmetric transformations.[2] These catalysts operate through the formation of nucleophilic enamine intermediates with carbonyl donors (such as aldehydes and ketones), which then add to Michael acceptors in a highly stereocontrolled manner.[3]
Among the diverse array of pyrrolidine-based catalysts, 2-substituted pyrrolidines have shown great promise in inducing high levels of enantioselectivity.[4] This guide focuses on a specific, yet representative, member of this class: this compound. The presence of the electronically and sterically defined 4-ethoxyphenyl group at the 2-position of the pyrrolidine ring is poised to exert significant control over the facial selectivity of the Michael addition, leading to the formation of enantioenriched products.
This document will first outline a plausible synthetic route to this compound, followed by a detailed, step-by-step experimental protocol for its application in a model Michael addition reaction between an aldehyde and a nitroalkene. We will then delve into the mechanistic underpinnings of the catalytic cycle and the rationale for the expected stereochemical outcome. Finally, practical guidance on troubleshooting and optimization will be provided to ensure successful implementation and adaptation of this methodology in your laboratory.
Synthesis of the Organocatalyst: this compound
While not commercially available as a standard reagent, this compound can be synthesized in a laboratory setting. The following is a representative synthetic approach based on established methodologies for the preparation of 2-arylpyrrolidines.[5][6]
Proposed Synthetic Pathway:
A plausible route to the target catalyst involves the diastereoselective addition of a Grignard reagent to a chiral imine derived from a readily available chiral auxiliary, such as (R)-phenylglycinol.[6]
Step 1: Imine Formation. Condensation of (R)-phenylglycinol with 4-ethoxybenzaldehyde will yield the corresponding chiral imine.
Step 2: Grignard Addition. The addition of a suitable three-carbon Grignard reagent (e.g., from bromopropionaldehyde dimethyl acetal) to the imine is expected to proceed with high diastereoselectivity, controlled by the existing stereocenter of the phenylglycinol moiety.[6]
Step 3: Cyclization and Deprotection. Subsequent acid-catalyzed cyclization and removal of the chiral auxiliary would furnish the desired this compound.
It is imperative for researchers to fully characterize the synthesized catalyst using standard analytical techniques (NMR, HRMS, and chiral HPLC or GC) to confirm its identity and enantiomeric purity before its use in catalysis.
Core Experimental Protocol: Asymmetric Michael Addition
The following protocol details the asymmetric Michael addition of propanal to trans-β-nitrostyrene, a classic model system for evaluating the efficacy of new organocatalysts.[2] This protocol is constructed based on well-established procedures for similar pyrrolidine-based catalysts and serves as a robust starting point for further exploration.[7]
Materials and Equipment:
-
Catalyst: this compound (chiral, enantiomerically pure)
-
Michael Donor: Propanal (freshly distilled)
-
Michael Acceptor: trans-β-Nitrostyrene
-
Solvent: Dichloromethane (CH₂Cl₂, anhydrous)
-
Additive (optional but recommended): Benzoic acid[7]
-
Reaction Vessel: A flame-dried round-bottom flask or vial with a magnetic stir bar
-
Inert Atmosphere: Nitrogen or Argon
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Rotary evaporator
-
TLC plates for reaction monitoring
Experimental Workflow Diagram:
Caption: A streamlined workflow for the organocatalytic Michael addition.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (1.0 mL). Stir the mixture for 5 minutes at room temperature to ensure complete dissolution.
-
Addition of Michael Donor: Add propanal (1.0 mmol, 5 equivalents), freshly distilled to remove any polymeric impurities.
-
Addition of Michael Acceptor: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the nitrostyrene spot. The reaction is typically complete within 7 to 24 hours.[2]
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure using a rotary evaporator to remove the solvent and excess propanal.
-
Purification: Purify the crude residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. The appropriate eluent ratio should be determined by TLC analysis.
-
Product Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo. Determine the yield of the purified product. Analyze the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the crude reaction mixture and the enantiomeric excess (e.e.) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Summary of Reaction Parameters:
| Parameter | Value | Rationale/Comment |
| Catalyst Loading | 10 mol% | A common starting point for organocatalytic reactions, can be optimized. |
| Additive | Benzoic Acid (10 mol%) | Acts as a co-catalyst, often improving reaction rates and stereoselectivity.[7] |
| Solvent | CH₂Cl₂ | A common solvent for this type of reaction, providing good solubility for all components.[2] |
| Temperature | Room Temperature | Mild conditions are a hallmark of organocatalysis. |
| Concentration | 0.2 M (with respect to the limiting reagent) | A standard concentration for this reaction scale. |
| Stoichiometry | 5:1 (Donor:Acceptor) | An excess of the aldehyde donor is often used to drive the reaction to completion. |
Mechanism and Stereochemical Rationale
The catalytic cycle of the pyrrolidine-catalyzed Michael addition is well-established and proceeds through an enamine-iminium pathway.[3]
Catalytic Cycle:
-
Enamine Formation: The secondary amine of the this compound catalyst reacts with the aldehyde (propanal) to form a chiral enamine intermediate. This step is crucial as it activates the aldehyde as a nucleophile.
-
Michael Addition: The enamine attacks the β-carbon of the Michael acceptor (trans-β-nitrostyrene) in a stereoselective manner. The steric bulk of the 2-(4-ethoxyphenyl) group on the pyrrolidine ring effectively shields one face of the enamine, directing the attack of the nitroalkene to the less hindered face.
-
Iminium Ion Formation and Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed by trace amounts of water in the reaction mixture to release the final product and regenerate the catalyst, thus completing the catalytic cycle.
Visualization of the Catalytic Cycle:
Caption: The enamine-iminium catalytic cycle for the Michael addition.
Rationale for Stereoselectivity:
The high degree of stereocontrol in this reaction is attributed to the formation of a specific transition state. The bulky 2-(4-ethoxyphenyl) substituent on the pyrrolidine ring creates a well-defined chiral environment. It is hypothesized that the enamine adopts a conformation that minimizes steric interactions, thereby exposing one of its diastereotopic faces to the incoming nitroalkene. The benzoic acid additive can also play a role by activating the nitroalkene through hydrogen bonding, further organizing the transition state and enhancing stereoselectivity.[7]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Impure reagents- Insufficient reaction time | - Re-synthesize and purify the catalyst.- Use freshly distilled aldehyde and pure nitroalkene.- Extend the reaction time and continue monitoring by TLC. |
| Low Diastereoselectivity | - Non-optimal solvent- Temperature too high | - Screen other solvents (e.g., toluene, THF, or solvent-free).- Lower the reaction temperature (e.g., 0 °C or -20 °C). |
| Low Enantioselectivity | - Racemic or low e.e. catalyst- Non-optimal additive or lack thereof | - Ensure the catalyst is enantiomerically pure.- Screen different acidic or basic additives.- Vary the structure of the catalyst. |
| Complex product mixture | - Side reactions (e.g., self-condensation of the aldehyde) | - Lower the reaction temperature.- Slowly add the aldehyde to the reaction mixture.- Adjust the stoichiometry of the reactants. |
Conclusion
This guide has provided a detailed and practical framework for the successful execution of the asymmetric Michael addition using this compound as an organocatalyst. By understanding the underlying principles of the reaction mechanism and the rationale for stereochemical control, researchers can effectively apply and adapt this protocol to a wide range of substrates. The field of organocatalysis continues to expand, offering powerful tools for the efficient and environmentally benign synthesis of complex chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.
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Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Retrieved January 27, 2026, from [Link]
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Castán, A., Badorrey, R., Gálvez, J. A., & Díaz-de-Villegas, M. D. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]
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Organocatalytic Michael addition of aldehydes 2a–f to nitroalkene 1. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Retrieved January 27, 2026, from [Link]
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Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
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Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journals. Retrieved January 27, 2026, from [Link]
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Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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A general overview on the organocatalytic intramolecular aza-Michael reaction. (2014). RSC Publishing. Retrieved January 27, 2026, from [Link]
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d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Direct Synthesis of 2-Formylpyrrolidines, 2-Pyrrolidinones and 2-Dihydrofuranones via Aerobic Copper-Catalyzed Aminooxygenation and Dioxygenation of 4-Pentenylsulfonamides and 4-Pentenylalcohols. (2017). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Enantioselective conjugate addition of ketones to nitroalkenes catalyzed by pyrrolidine-sulfamides. (2012). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Michael addition reaction - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (n.d.). Sci-Hub. Retrieved January 27, 2026, from [Link]
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Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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2-(4-Ethoxyphenyl)pyrrolidine: A Versatile Chiral Building Block for Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(4-Ethoxyphenyl)pyrrolidine is an emerging chiral building block with significant potential for pharmaceutical manufacturing. Its structure, featuring a 2-aryl-pyrrolidine scaffold, is a recurring motif in a multitude of biologically active compounds, including those targeting the central nervous system and infectious diseases. The 4-ethoxyphenyl substituent offers advantageous physicochemical properties, such as enhanced metabolic stability and optimized lipophilicity, making it a desirable feature in modern drug design. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, positioning it as a valuable intermediate for the development of next-generation therapeutics.
Introduction to the 2-Aryl-Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and synthetic drugs.[1][2] Its prevalence in FDA-approved pharmaceuticals underscores its importance as a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets.[1] The substitution at the 2-position with an aryl group, in particular, has proven to be a successful strategy for modulating the pharmacological activity of these compounds.
The 4-ethoxyphenyl group on the aryl ring of this compound offers several advantages in drug design. The ethoxy group can enhance metabolic stability by blocking a potential site of para-hydroxylation, a common metabolic pathway for phenyl rings. Additionally, the ether oxygen can act as a hydrogen bond acceptor, potentially improving the binding affinity of the final drug molecule to its target protein.
Synthesis and Stereochemical Control
The stereochemistry of the pyrrolidine ring is often crucial for biological activity. Therefore, the development of robust and scalable stereoselective synthetic routes to this compound is of paramount importance for its application in pharmaceutical manufacturing.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals several feasible synthetic strategies, primarily diverging from either a chiral pool starting material like L-proline or through an asymmetric catalytic approach.
Caption: Asymmetric catalytic synthesis workflow.
Physicochemical Properties and Analytical Characterization
Thorough characterization of this compound is essential to ensure its quality and suitability for pharmaceutical manufacturing.
Predicted Physicochemical Properties
| Property | Predicted Value | Reference Compound |
| Molecular Formula | C12H17NO | C11H15NO [3] |
| Molecular Weight | 191.27 g/mol | 177.24 g/mol [3] |
| LogP | ~2.5 | 1.8 [3] |
| pKa (amine) | ~10.5 | Not available |
| Boiling Point | Not available | Not available |
Note: Values are estimates based on chemical structure and data for the analogous 2-(4-methoxyphenyl)pyrrolidine.
Analytical Methods for Quality Control
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the connectivity of atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups present in the molecule.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These techniques are employed to determine the chemical purity of the compound.
-
Chiral HPLC: A chiral stationary phase is used to separate the enantiomers and determine the enantiomeric excess (e.e.) of the product.
-
Potential Pharmaceutical Applications and Mechanism of Action
The 2-aryl-pyrrolidine scaffold is a key component in several classes of therapeutic agents. By analogy, this compound is a promising intermediate for the synthesis of drugs targeting the central nervous system and other disease areas.
Hypothetical Target Classes
-
CNS Agents: The structural similarity to compounds like pyrovalerone suggests potential applications as an intermediate for dopamine-norepinephrine reuptake inhibitors (DNRIs), which are used in the treatment of ADHD and narcolepsy. [4]* Antiviral and Anticancer Agents: The versatility of the pyrrolidine ring allows for its incorporation into a wide range of complex molecules with potential antiviral or anticancer activities. [1][5]
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action if a drug derived from this compound were to act as a dopamine reuptake inhibitor.
Caption: Potential mechanism of a dopamine reuptake inhibitor.
Process Development and Scale-Up Considerations
Transitioning the synthesis of this compound from the laboratory to a manufacturing scale requires careful consideration of several factors:
-
Cost of Goods (CoGs): The cost of starting materials, reagents, and solvents will significantly impact the economic viability of the process.
-
Process Safety: A thorough safety assessment of all reaction steps is crucial to ensure safe operation at scale.
-
Yield and Purity Optimization: The reaction conditions must be optimized to maximize yield and purity while minimizing the formation of impurities.
-
Process Analytical Technology (PAT): The implementation of PAT can enable real-time monitoring and control of the manufacturing process, leading to improved consistency and quality.
Conclusion and Future Outlook
This compound is a promising and versatile chiral building block with significant potential for the pharmaceutical industry. Its unique structural features and favorable physicochemical properties make it an attractive intermediate for the synthesis of a wide range of novel therapeutics. Further research into the development of efficient and scalable synthetic routes, as well as the exploration of its applications in medicinal chemistry, is warranted and expected to yield valuable contributions to the field of drug discovery.
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A Technical Guide to the Scale-Up Synthesis and Purification of 2-(4-Ethoxyphenyl)pyrrolidine
Introduction
2-(4-Ethoxyphenyl)pyrrolidine is a key heterocyclic scaffold with significant potential in drug discovery and development. Its structural motif is found in a variety of biologically active molecules, making it a valuable building block for medicinal chemists and pharmaceutical researchers. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into molecules. The presence of the 4-ethoxyphenyl substituent further allows for a range of interactions within biological targets.
This in-depth technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The guide details a three-step synthesis commencing from readily available starting materials, followed by a systematic approach to purification and analytical characterization. The methodologies presented are grounded in established chemical principles and are designed to be adaptable for scale-up operations, with a strong emphasis on safety, efficiency, and product purity.
Strategic Approach to Synthesis
The selected synthetic strategy is a three-step sequence that balances atom economy, scalability, and the use of well-understood chemical transformations. The pathway is designed to minimize the formation of intractable byproducts and facilitate straightforward purification of both the intermediate and the final product.
The overall synthetic transformation is outlined below:
The Strategic deployment of 2-(4-Ethoxyphenyl)pyrrolidine as a Chiral Building Block in Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure and complex molecular architectures is a cornerstone of modern drug discovery and development. Chiral building blocks, possessing defined three-dimensional arrangements, are instrumental in this endeavor, providing a powerful platform for the efficient and stereocontrolled synthesis of bioactive compounds. Among these, the chiral 2-arylpyrrolidine scaffold has emerged as a privileged motif, frequently encountered in a variety of pharmacologically active agents. This guide delves into the synthesis and strategic application of a particularly valuable, yet underexplored, member of this class: 2-(4-ethoxyphenyl)pyrrolidine. Through a detailed examination of its preparation and a case study inspired by the synthesis of a complex pharmaceutical agent, this document will illuminate the nuanced advantages and practical considerations of employing this chiral building block in total synthesis.
The Pyrrolidine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a recurring structural feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its unique conformational properties and its ability to serve as a versatile scaffold for the presentation of diverse functional groups in a defined spatial orientation. The incorporation of a chiral center at the 2-position, particularly with an aryl substituent, imparts a high degree of stereochemical information that can be leveraged to control the formation of subsequent stereocenters during a synthetic sequence.
The 4-alkoxyphenyl substituent, in particular, is a common feature in many bioactive molecules, often engaging in crucial binding interactions with biological targets. While the methoxy-substituted analogue, 2-(4-methoxyphenyl)pyrrolidine, has seen broader application, the ethoxy variant offers subtle yet potentially significant advantages. These can include altered lipophilicity, which can impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), and potentially different metabolic pathways, which could lead to an improved safety profile.
Enantioselective Synthesis of this compound: A Practical Approach
The successful application of a chiral building block is contingent upon its efficient and stereocontrolled preparation. Several strategies can be envisioned for the synthesis of enantiomerically pure this compound. A robust and scalable approach, adapted from methodologies developed for related 2-arylpyrrolidines, involves a diastereoselective Michael addition followed by reductive cyclization.
A plausible and efficient synthetic route is outlined below, commencing with the preparation of the requisite 4-ethoxyphenyl-substituted nitroalkene.
Synthesis of Key Intermediates
2.1.1. 1-Ethoxy-4-nitrobenzene: This starting material can be readily prepared via a Williamson ether synthesis from 4-nitrophenol and an ethylating agent, such as ethyl iodide or diethyl sulfate.[2] This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent.
2.1.2. (E)-1-Ethoxy-4-(2-nitrovinyl)benzene: The nitroalkene is a crucial intermediate for the subsequent Michael addition. It can be synthesized through a Henry reaction between 4-ethoxybenzaldehyde and nitromethane, followed by dehydration of the resulting nitroaldol.
Asymmetric Michael Addition and Reductive Cyclization
The key stereochemistry-defining step is the asymmetric Michael addition of a suitable pronucleophile to the nitroalkene. This can be followed by a diastereoselective reduction of the nitro group and subsequent intramolecular cyclization to furnish the desired this compound.
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catalytic mechanism of pyrrolidine-based organocatalysts
An In-Depth Technical Guide to the Catalytic Mechanism of Pyrrolidine-Based Organocatalysts
Introduction: The Rise of Small Molecule Catalysis
In the landscape of modern chemical synthesis, the pursuit of efficiency, precision, and sustainability is paramount. Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, has emerged as a third pillar of catalysis, standing alongside metal and biocatalysis.[1] This discipline leverages small, chiral organic molecules to catalyze chemical transformations with high stereoselectivity.[2][3][4] Among the diverse families of organocatalysts, those built upon the pyrrolidine scaffold have proven to be exceptionally versatile and robust, driving the development of novel synthetic methodologies.[1][4][5]
This guide provides an in-depth exploration of the core catalytic mechanisms underpinning the success of pyrrolidine-based organocatalysts. We will dissect the two primary modes of activation—Enamine Catalysis and Iminium Ion Catalysis —moving beyond a simple recitation of steps to explain the fundamental causality behind their remarkable efficacy and stereocontrol. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of these powerful synthetic tools.
Part I: Enamine Catalysis — The Activation of Carbonyl Nucleophiles
The foundational principle of enamine catalysis is the reversible conversion of a carbonyl compound into a more potent nucleophile. This activation strategy elevates the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, effectively turning a weak nucleophile into a highly reactive one. The natural amino acid (S)-proline is the archetypal catalyst for this transformation.[6]
The Catalytic Cycle: A Step-by-Step Mechanistic View
The catalytic cycle for a proline-catalyzed intermolecular aldol reaction serves as a perfect exemplar of enamine catalysis.[6][7]
-
Enamine Formation: The cycle commences with the rapid and reversible reaction between the secondary amine of the pyrrolidine catalyst (e.g., proline) and a carbonyl donor (e.g., acetone) to form a carbinolamine intermediate.[8]
-
Dehydration to Iminium Ion: This intermediate readily dehydrates to form a transient iminium ion. The formation of this ion is crucial as it significantly increases the acidity of the α-protons.
-
Deprotonation to Enamine: The carboxylate group of proline, acting as an intramolecular Brønsted base, abstracts an α-proton to yield the key nucleophilic species: the enamine.[9] It is this step that generates the powerful nucleophile. Stork's seminal work established that pyrrolidine forms these enamines more readily and that the resulting enamines are more nucleophilic than those from other cyclic amines like piperidine.[8]
-
Stereoselective C-C Bond Formation: The enamine attacks an electrophilic acceptor (e.g., an aldehyde). The stereochemistry of this step is meticulously controlled by the catalyst's chiral scaffold, a concept we will explore in the Houk-List model.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium, releasing the final aldol product and regenerating the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of enamine-mediated activation.
Causality of Stereocontrol: The Houk-List Model
Simply generating a nucleophile is insufficient; controlling the facial selectivity of its attack is the hallmark of asymmetric catalysis. For proline-catalyzed aldol reactions, the Houk-List model provides a robust rationalization for the observed high enantioselectivity.[10][11]
-
Single Catalyst Molecule: Unlike earlier proposals, this model posits that a single proline molecule is involved in the transition state.[7]
-
Bifunctional Activation: Proline acts as a bifunctional catalyst. The enamine, formed from the secondary amine, serves as the nucleophile, while the carboxylic acid group acts as a Brønsted acid.[9]
-
Chair-like Transition State: The stereodetermining C-C bond formation proceeds through a highly organized, chair-like six-membered transition state.
-
Hydrogen Bonding: A critical hydrogen bond forms between the proline's carboxylic acid proton and the carbonyl oxygen of the electrophilic aldehyde. This interaction locks the conformation of the transition state.
-
Steric Shielding: The bulky substituent of the enamine (derived from the ketone) orients itself pseudo-equatorially to minimize steric clash. This arrangement directs the aldehyde to approach from a specific face (Re-face approach is favored for (S)-proline), thereby dictating the absolute stereochemistry of the product.[12]
Caption: Key interactions in the Houk-List stereochemical model.
Part II: Iminium Ion Catalysis — The Activation of Carbonyl Electrophiles
In contrast to enamine catalysis, the iminium ion strategy activates α,β-unsaturated carbonyl compounds toward nucleophilic attack. This is achieved by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, transforming it into a significantly more potent electrophile. This activation is particularly effective for conjugate addition reactions like the Michael addition.
The Catalytic Cycle: A LUMO-Lowering Strategy
The mechanism, often facilitated by diarylprolinol silyl ethers or MacMillan-type imidazolidinone catalysts, proceeds as follows:[12][13]
-
Iminium Ion Formation: The pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion. This conversion withdraws electron density from the conjugated system.
-
LUMO Lowering & Activation: The formation of the iminium ion dramatically lowers the energy of the LUMO, rendering the β-carbon highly electrophilic and susceptible to attack by even weak nucleophiles.
-
Stereoselective Nucleophilic Attack: A nucleophile adds to the β-carbon of the iminium ion. The stereochemical outcome is controlled by the catalyst's architecture.
-
Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed, releasing the functionalized product and regenerating the catalyst for the next cycle.
Caption: The catalytic cycle of iminium-mediated activation.
Causality of Stereocontrol: A Steric Shielding Model
In iminium ion catalysis, stereocontrol is typically achieved through steric hindrance. Catalysts like diarylprolinol silyl ethers or MacMillan imidazolidinones feature bulky substituents strategically positioned on the pyrrolidine ring.[13][14]
-
Facial Shielding: This bulky group (e.g., a diphenyl(trimethylsilyloxy)methyl group) acts as a steric shield, effectively blocking one of the two faces of the planar iminium ion.
-
Directed Attack: Consequently, the incoming nucleophile is forced to attack from the less sterically encumbered face.
-
Conformational Lock: The E-isomer of the iminium ion is generally more stable, which helps to lock the conformation and present a predictable steric environment, leading to high levels of enantioselectivity.[14][15]
Caption: Nucleophilic attack directed by the catalyst's steric bulk.
Part III: Field-Proven Experimental Protocol
Trustworthiness in science is built upon reproducible, self-validating systems. The following protocol for the (S)-proline-catalyzed asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone is a foundational experiment in organocatalysis that validates the principles discussed.
Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
Objective: To synthesize (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one with high enantioselectivity using (S)-proline as the catalyst.
Materials:
-
(S)-Proline (10 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 eq)
-
Acetone (5.0 mL, solvent and reactant)
-
Dichloromethane (DCM) for chromatography
-
Ethyl Acetate (EtOAc) for chromatography
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol) and (S)-proline (11.5 mg, 0.1 mmol, 10 mol%).
-
Solvent/Reagent Addition: Add acetone (5.0 mL). The reaction is typically run neat in acetone, which serves as both the solvent and the nucleophilic donor.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature (approx. 20-25°C). The mixture may become homogeneous as the reaction progresses.[6] No inert atmosphere is required.[6][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the 4-nitrobenzaldehyde spot indicates reaction completion (typically 4-24 hours).
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired aldol product.
-
Characterization:
-
Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., isopropanol/hexane mixture).
-
Representative Data
The modification of the pyrrolidine scaffold and reaction conditions can be finely tuned to optimize outcomes.[13]
| Catalyst/Reaction | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Proline | 4-Nitrobenzaldehyde | ~68% | 76% (R) |
| Proline Derivative 14c (in water) | Benzaldehyde | High | >99% |
| Pyrrolidine-Oxadiazolone Conjugate | Various Aromatic Aldehydes | High | >99% |
(Data synthesized from sources[13][16][17] for illustrative purposes. Actual results depend on precise experimental conditions.)
Conclusion: An Evolving and Indispensable Tool
The catalytic mechanisms of pyrrolidine-based organocatalysts represent a triumph of rational chemical design. Through two primary, yet distinct, activation modes—enamine catalysis for nucleophile activation and iminium ion catalysis for electrophile activation—these small molecules provide elegant and powerful solutions for constructing complex chiral architectures.[2][13] The ability to understand and manipulate the subtle steric and electronic interactions within the catalytic transition states, as explained by models like the Houk-List model, has allowed for the continuous refinement of catalyst structures and the expansion of their synthetic utility.[3][4][10] From the humble amino acid proline to highly engineered diarylprolinol ethers, the pyrrolidine scaffold remains a privileged and indispensable tool for professionals in organic synthesis and drug development.
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Diastereoselective Synthesis of Substituted Pyrrolidines: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Therapeutics
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its structural rigidity, combined with the potential for stereochemical diversity, makes it an ideal building block for creating molecules that can precisely interact with biological targets.[1] Consequently, the pyrrolidine motif is found in a vast array of FDA-approved drugs, including antiviral agents like Ombistavir, enzyme inhibitors, and various alkaloids with potent biological activities.[2][3]
The therapeutic efficacy of these molecules is often critically dependent on their stereochemistry. A subtle change in the spatial arrangement of substituents on the pyrrolidine ring can dramatically alter pharmacological activity, transforming a potent drug into an inactive or even toxic compound. Therefore, the development of robust and predictable methods for the diastereoselective synthesis of substituted pyrrolidines is a paramount objective for organic chemists, particularly those in the pharmaceutical industry.
This guide provides an in-depth exploration of the core strategies for achieving high diastereoselectivity in pyrrolidine synthesis. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles that govern stereochemical outcomes, offering field-proven insights to aid in experimental design and execution.
Core Strategy 1: [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is arguably the most powerful and convergent method for constructing highly functionalized pyrrolidine rings.[1] This strategy is highly atom-economical and can generate up to four stereocenters in a single, concerted step.
Mechanistic Rationale and Stereocontrol
Azomethine ylides are transient 1,3-dipoles that can be generated in situ through various methods, including the thermal or catalytic decarboxylation of α-amino acids, the desilylation of α-silyl amines, or the iridium-catalyzed partial reduction of amides.[4] Once formed, they react rapidly with electron-deficient alkenes (dipolarophiles) in a [3+2] cycloaddition.
The diastereoselectivity of the reaction is determined by the relative orientation of the dipole and dipolarophile in the transition state. The stereochemistry of the substituents on both the azomethine ylide and the alkene influences the facial selectivity of the approach, typically favoring an endo transition state to minimize steric hindrance.
A highly effective approach for inducing diastereoselectivity is the use of a chiral auxiliary on the nitrogen atom of the ylide precursor. The N-tert-butanesulfinyl group has proven to be exceptionally effective.[5][6] The chiral sulfinyl group directs the incoming dipolarophile to one face of the ylide, leading to the formation of a single major diastereomer.[5] Computational studies suggest that this control arises from a stabilizing interaction between the sulfinyl oxygen and the metal catalyst (e.g., silver) complexed with the ylide.[5]
Workflow: Metal-Catalyzed [3+2] Cycloaddition
The following diagram illustrates the general workflow for a silver-catalyzed diastereoselective [3+2] cycloaddition.
Caption: General workflow for Ag(I)-catalyzed [3+2] cycloaddition.
Experimental Protocol: Silver-Catalyzed Synthesis of a Densely Substituted Pyrrolidine
This protocol is adapted from a method demonstrating the use of an N-tert-butanesulfinyl group to achieve high diastereoselectivity.[5]
-
Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the N-tert-butanesulfinyl azadiene (1.0 equiv), the α-amino ester hydrochloride (1.2 equiv), and silver carbonate (Ag₂CO₃, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the azadiene.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting azadiene is consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the highly substituted pyrrolidine product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.
Data Summary: [3+2] Cycloaddition Performance
| Catalyst / Method | Dipolarophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Ag₂CO₃ | N-Sulfinyl Azadienes | 60-85% | >20:1 | [5] |
| IrCl(CO)(PPh₃)₂ | Methyl Cinnamate | 70-90% | >20:1 | [4] |
| IrCl(CO)(PPh₃)₂ | N-Enoyl Oxazolidinone | ~78% | >20:1 | [4] |
Core Strategy 2: Diastereoselective Intramolecular Cyclizations
Constructing the pyrrolidine ring via the cyclization of a functionalized acyclic precursor is a powerful strategy that relies on substrate-based stereocontrol. The stereocenters present in the linear starting material dictate the facial selectivity of the ring-closing step.
Mechanistic Rationale: Copper-Promoted Intramolecular Aminooxygenation
A notable example is the copper(II)-promoted intramolecular aminooxygenation of alkenes.[7] This method provides a high-yielding route to 2,3- or 2,5-disubstituted pyrrolidines with excellent diastereoselectivity. The reaction proceeds via a proposed radical pathway where an N-centered radical, generated from the sulfonamide precursor, adds to the terminal alkene in a 5-exo-trig cyclization.[7]
The diastereochemical outcome is highly dependent on the position of substituents on the alkene chain.
-
α-Substituted Substrates: When a substituent is at the α-position (adjacent to the sulfonamide), the cyclization proceeds through a chair-like transition state where the α-substituent adopts a pseudo-equatorial position to minimize A(1,3) strain. This conformation leads to the exclusive formation of the 2,5-cis-pyrrolidine .[7]
-
γ-Substituted Substrates: With a substituent at the γ-position, the reaction favors the formation of 2,3-trans-pyrrolidines , albeit with more moderate selectivity.[7]
Transition State Model for 2,5-cis Selectivity
Caption: Transition state model for 2,5-cis selectivity. (Note: Images are placeholders for chemical structures).
Experimental Protocol: Copper-Promoted Aminooxygenation for 2,5-cis-Pyrrolidine
This protocol is based on the optimized conditions reported for achieving high cis-selectivity.[7]
-
Reaction Setup: In a sealed tube, combine the α-substituted 4-pentenyl sulfonamide (1.0 equiv), copper(II) 2-ethylhexanoate [Cu(EH)₂, 1.5 equiv], and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO, 3.0 equiv).
-
Solvent Addition: Add xylenes to achieve a suitable concentration (e.g., 0.05 M).
-
Heating: Seal the tube and heat the reaction mixture to 130 °C in an oil bath.
-
Reaction Time: Maintain the temperature for 24 hours.
-
Cooling & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography to isolate the 2,5-cis-disubstituted pyrrolidine.
Data Summary: Diastereoselectivity in Aminooxygenation
| Substrate Substituent Position | Substituent (R) | Yield (%) | Diastereomeric Ratio (cis:trans or trans:cis) | Reference |
| α-Position | Phenyl | 97% | >20:1 (cis) | [7] |
| α-Position | Isopropyl | 76% | >20:1 (cis) | [7] |
| α-Position | Methyl | 94% | >20:1 (cis) | [7] |
| γ-Position | Phenyl | 85% | 3:1 (trans) | [7] |
Core Strategy 3: Chiral Pool Synthesis
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials for complex synthesis. For pyrrolidines, L-proline and 4-hydroxy-L-proline are exceptionally valuable starting points.[8] This approach leverages the inherent stereochemistry of the starting material, which is preserved and transferred throughout the synthetic sequence.
Synthetic Logic and Key Transformations
The synthesis begins with a readily available chiral pyrrolidine, and subsequent reactions modify the existing scaffold. This strategy is particularly prevalent in the industrial synthesis of pharmaceuticals.[8]
Key transformations include:
-
Reduction: The carboxylic acid of proline can be reduced to an alcohol (prolinol) using reagents like LiAlH₄. This prolinol is a key precursor for many drugs.[8]
-
Alkylation/Functionalization: The nitrogen atom or the carbon atoms of the ring can be functionalized while retaining the original stereochemistry.
-
Ring Modification: The existing functional groups on the ring, such as the hydroxyl group in 4-hydroxyproline, can be used as handles for further elaboration.
Workflow: Drug Precursor Synthesis from L-Proline
Caption: Chiral pool synthesis of a drug precursor from L-Proline.
Experimental Protocol: Reduction of N-Boc-L-proline to N-Boc-(S)-prolinol
This is a foundational step in many chiral pool syntheses.
-
Setup: To a three-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add a solution of N-Boc-L-proline (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reducing Agent: Add a solution of borane dimethyl sulfide complex (BH₃·SMe₂, ~1.1 equiv) in THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.
-
Concentration: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.
Conclusion and Future Outlook
The diastereoselective synthesis of substituted pyrrolidines is a mature field with a rich arsenal of reliable and predictable methodologies. As demonstrated, strategies based on [3+2] cycloadditions , intramolecular cyclizations , and the use of the chiral pool provide robust platforms for accessing stereochemically complex targets. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials. For constructing densely functionalized rings in a single step, cycloadditions are often superior. For building upon existing stereocenters, intramolecular cyclizations and chiral pool approaches offer unparalleled control.
Looking forward, the field continues to evolve. The development of novel catalytic systems, including biocatalysis using enzymes like imine reductases (IREDs) and transaminases, is opening new avenues for synthesizing chiral pyrrolidines with exceptional selectivity and under green conditions.[1][9] Furthermore, late-stage C-H functionalization reactions are emerging as a powerful tool to diversify existing pyrrolidine scaffolds, promising to accelerate the discovery of new drug candidates.[1] The continued innovation in these areas will undoubtedly empower researchers and drug development professionals to synthesize the next generation of pyrrolidine-based therapeutics with greater efficiency and precision.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. NIH/PMC. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
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Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications. [Link]
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Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. [Link]
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An In-depth Technical Guide to the Stability and Degradation of 2-(4-Ethoxyphenyl)pyrrolidine Under Catalytic Conditions
Introduction: The Significance of 2-(4-Ethoxyphenyl)pyrrolidine in Modern Drug Discovery
This compound is a key structural motif present in a variety of biologically active compounds and serves as a critical building block in the synthesis of numerous pharmaceutical agents. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in many natural alkaloids and synthetic drugs, including nootropics like piracetam and aniracetam. The strategic incorporation of a 4-ethoxyphenyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and target affinity.
Given its importance, understanding the chemical behavior of this compound, particularly its stability and degradation under the catalytic conditions frequently employed in synthetic and process chemistry, is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the factors governing the stability of this compound, potential degradation pathways, and robust analytical methodologies for its characterization.
I. Catalytic Stability Profile of this compound
The stability of this compound is intrinsically linked to the nature of the catalyst employed and the reaction conditions. While the pyrrolidine ring is generally considered robust, certain catalytic systems can promote its transformation or degradation.[1]
Susceptibility to Dehydrogenation Catalysts
A primary degradation pathway for pyrrolidines is catalytic dehydrogenation to form the corresponding pyrrole.[1] This transformation is often observed in the presence of transition metal catalysts, particularly those based on palladium, platinum, and iridium.
-
Palladium-Based Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions; however, under certain conditions (e.g., elevated temperatures, presence of a hydrogen acceptor), it can effectively catalyze the dehydrogenation of pyrrolidines to pyrroles.[2] The driving force for this reaction is the formation of a stable aromatic pyrrole ring.
-
Iridium Pincer Catalysts: Iridium-based pincer complexes have also been reported to catalyze the dehydrogenation of N-heterocycles, including pyrrolidines.[1]
-
Boron-Based Catalysts: Tris(pentafluorophenyl)borane (B(C6F5)3) has been shown to be an effective catalyst for the dehydrogenation of pyrrolidines.[1] The proposed mechanism involves a borane-mediated hydride abstraction from the carbon alpha to the nitrogen.[1]
The propensity for dehydrogenation is a critical consideration in synthetic routes where this compound is subjected to catalytic processes, as the formation of the pyrrole derivative represents a significant impurity.
Stability in the Presence of Common Hydrogenation and C-H Activation Catalysts
In contrast to dehydrogenation conditions, this compound generally exhibits good stability under various hydrogenation and C-H activation conditions.
-
Rhodium and Ruthenium Catalysts: These are commonly employed in asymmetric hydrogenations and other transformations. The pyrrolidine ring is typically stable under these conditions, especially when milder temperatures and pressures are used.
-
Copper-Catalyzed C-H Amination: Intramolecular C-H amination reactions catalyzed by copper complexes are used to synthesize pyrrolidines and generally do not lead to the degradation of the pre-formed pyrrolidine ring.[3]
The stability in these contexts allows for further functionalization of molecules containing the this compound scaffold without compromising its integrity.
II. Primary Degradation Pathways and Mechanistic Insights
The degradation of this compound under catalytic conditions predominantly proceeds through two main pathways: dehydrogenation and ring-opening.
Dehydrogenation to 2-(4-Ethoxyphenyl)pyrrole
As previously mentioned, this is the most common degradation pathway. The mechanism typically involves the following key steps:
-
Coordination: The nitrogen atom of the pyrrolidine ring coordinates to the metal center of the catalyst.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the nitrogen is eliminated to the metal center, forming a metal-hydride species and an iminium intermediate.
-
Second Dehydrogenation: A subsequent dehydrogenation step, often from the other carbon alpha to the nitrogen or from the β-position, leads to the formation of a dihydropyrrole.
-
Aromatization: The dihydropyrrole readily aromatizes to the more stable pyrrole.
Ring-Opening Reactions
Under more forcing conditions or with specific catalysts, ring-opening of the pyrrolidine can occur. This is a less common but still significant degradation pathway.
-
Mechanism: Ring-opening can be initiated by the cleavage of either a C-N or a C-C bond within the ring. This is often preceded by oxidation at the nitrogen or a carbon atom.
-
Products: The resulting products are typically linear amino alcohols or amino ketones, depending on the specific cleavage point and subsequent reactions.
The ethoxy group on the phenyl ring is generally stable under most catalytic conditions but can be susceptible to cleavage under harsh acidic or basic conditions, which might be present as co-catalysts or additives.
III. Experimental Protocols for Stability and Degradation Analysis
A systematic approach is crucial for evaluating the stability of this compound and identifying its degradation products.
General Protocol for Catalyst Screening and Stability Testing
-
Reaction Setup: In a clean, dry reaction vessel, dissolve a known amount of this compound in a suitable solvent (e.g., toluene, THF, acetonitrile).
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane, biphenyl) that is chemically inert under the reaction conditions.
-
Catalyst Addition: Add the catalyst to be screened (typically 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the reaction over time.
-
Sampling: At regular intervals, withdraw aliquots from the reaction mixture.
-
Quenching and Work-up: Quench the reaction in the aliquot (e.g., by cooling and filtering off the catalyst). Prepare the sample for analysis.
-
Analysis: Analyze the samples by GC-MS or LC-MS to determine the concentration of the starting material and identify any degradation products.
Data Presentation: Comparative Stability Analysis
The results from catalyst screening can be effectively summarized in a table for easy comparison.
| Catalyst | Temperature (°C) | Time (h) | Conversion of Starting Material (%) | Major Degradation Product |
| 10% Pd/C | 100 | 24 | 85 | 2-(4-Ethoxyphenyl)pyrrole |
| [Ir(cod)Cl]₂ | 80 | 12 | 40 | 2-(4-Ethoxyphenyl)pyrrole |
| B(C₆F₅)₃ | 60 | 6 | 95 | 2-(4-Ethoxyphenyl)pyrrole |
| CuI | 100 | 24 | < 5 | - |
| Rh(PPh₃)₃Cl | 80 | 24 | < 2 | - |
IV. Analytical Methodologies for Monitoring and Characterization
Robust analytical methods are essential for accurately quantifying the stability of this compound and identifying its degradation products.
Chromatographic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It is particularly well-suited for analyzing the dehydrogenation product, 2-(4-Ethoxyphenyl)pyrrole, and other relatively non-polar degradation products. A typical GC method would involve a non-polar or medium-polarity capillary column and a temperature gradient to ensure good separation.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): LC-MS is the method of choice for analyzing a wider range of compounds, including less volatile and more polar degradation products that may not be amenable to GC analysis.[4][5] Reversed-phase chromatography with a C18 column is a common starting point.[6] The mass spectrometer provides molecular weight information and fragmentation patterns that are crucial for structural elucidation of unknown degradation products.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of isolated degradation products. The disappearance of the characteristic signals of the pyrrolidine ring protons and the appearance of aromatic pyrrole signals in the ¹H NMR spectrum are clear indicators of dehydrogenation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide functional group information. The disappearance of N-H stretching vibrations and the appearance of C=C stretching bands can also indicate the formation of the pyrrole ring.
V. Conclusion and Future Perspectives
The stability of this compound under catalytic conditions is a critical parameter that must be carefully evaluated during drug development and process optimization. Dehydrogenation to the corresponding pyrrole is the most prevalent degradation pathway, particularly in the presence of palladium, iridium, and boron-based catalysts.[1][2] A thorough understanding of these degradation pathways, coupled with the implementation of robust analytical monitoring strategies, is essential for ensuring the purity and quality of active pharmaceutical ingredients containing this important scaffold.
Future research in this area should focus on the development of novel catalytic systems that can effect desired transformations on molecules containing the this compound moiety without causing its degradation. Additionally, more in-depth mechanistic studies of the degradation processes will enable a more rational design of stable drug candidates and synthetic routes.
References
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Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. [Link]
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Brayton, D. F., et al. (2013). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Journal of the American Chemical Society, 135(48), 18039-18042. [Link]
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da Silva, F. C., et al. (2015). Dehydrogenation of 2-Phenyl-1-pyrroline with Palladium-Supported Catalysts: An Effective Route to the Synthesis of 2-Phenylpyrrole. Catalysis Letters, 145, 787–794. [Link]
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Eide, I., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(39), 17357–17366. [Link]
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Moretton, C., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 424, 136399. [Link]
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Stojković, J., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Macedonian Pharmaceutical Bulletin, 68(1), 15-24. [Link]
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Ciesielski, S., et al. (2024). Metabolic Investigation and Auxiliary Enzyme Modelization of the Pyrrocidine Pathway Allow Rationalization of Paracyclophane-Decahydrofluorene Formation. ACS Chemical Biology, 19(4), 1018–1028. [Link]
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A Technical Guide to Solvent Effects in 2-(4-Ethoxyphenyl)pyrrolidine Catalyzed Asymmetric Reactions
Abstract
2-(4-Ethoxyphenyl)pyrrolidine and its structural analogues, diarylprolinol silyl ethers, are powerful organocatalysts renowned for their ability to induce high stereoselectivity in a variety of asymmetric transformations. The success of these reactions, however, is not solely dependent on the catalyst's chiral architecture. The reaction medium—the solvent—plays a pivotal, yet often complex, role in dictating reaction efficiency, yield, and, most critically, the stereochemical outcome. This technical guide provides an in-depth exploration of the profound influence of solvent choice on reactions catalyzed by this compound and related organocatalysts. We will dissect the mechanistic underpinnings of solvent effects, present empirical data from a case study, and offer robust experimental protocols for solvent screening and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to harness the full potential of these catalysts by making informed, causality-driven decisions in their experimental design.
Introduction: The Catalyst and the Unseen Hand of the Solvent
Organocatalysis has emerged as the third pillar of asymmetric synthesis, standing alongside biocatalysis and transition-metal catalysis.[1] Within this field, chiral pyrrolidine derivatives, particularly the diarylprolinol silyl ethers developed and popularized by the laboratories of Jørgensen and Hayashi, have become indispensable tools.[2][3] These catalysts, including this compound, are prized for their high activity, stability, and ability to catalyze a broad spectrum of reactions such as Michael additions, aldol reactions, and Diels-Alder cycloadditions with exceptional levels of stereocontrol.[4][5]
These catalysts operate primarily through two key activation modes: enamine catalysis and iminium ion catalysis .[6] In enamine catalysis, the catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate, which then attacks an electrophile.[7] Conversely, in iminium catalysis, the catalyst activates an α,β-unsaturated carbonyl compound by forming a LUMO-lowering iminium ion, rendering it more susceptible to nucleophilic attack.
The elegance of this catalytic system lies in the precise steric environment created by the bulky diarylprolinol silyl ether framework, which effectively shields one face of the reactive intermediate, directing the incoming reagent to the other and thus controlling the stereochemistry of the product. However, the subtle, non-covalent interactions between the solvent and the catalytic cycle intermediates are equally critical. Solvent properties such as polarity, proticity, and coordinating ability can dramatically influence the stability of charged intermediates, the geometry of transition states, and the overall reaction kinetics, thereby altering both yield and enantioselectivity.[8] In some cases, merely changing the solvent can even invert the resulting stereochemistry.[9] Understanding these solvent effects is paramount for reaction optimization and achieving reproducible, high-fidelity results.
Mechanistic Underpinnings of Solvent Effects
The catalytic cycle for an enamine-mediated reaction, such as a Michael addition of an aldehyde to a nitroolefin, provides a clear framework for understanding solvent interactions.
The Catalytic Cycle
The reaction proceeds through several key steps, each susceptible to solvent influence:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a donor aldehyde to form a transient iminium ion, which then deprotonates to yield the key nucleophilic enamine intermediate.
-
C-C Bond Formation: The enamine attacks the electrophile (e.g., a nitroolefin). This is often the rate-determining and stereo-determining step. The transition state's geometry is stabilized by the catalyst's steric bulk.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water to release the final product and regenerate the catalyst.
Below is a diagram illustrating this fundamental cycle.
How Solvents Exert Control
-
Polarity and Transition State Stabilization: The C-C bond-forming transition state (TS) often involves charge separation. Polar solvents are more effective at stabilizing this polarized transition state, which can accelerate the reaction rate. However, the effect on enantioselectivity is more nuanced. A highly polar solvent might disrupt subtle, non-polar, or hydrogen-bonding interactions between the catalyst and substrates that are crucial for high stereodifferentiation.
-
Hydrogen Bonding: Protic solvents (e.g., methanol, water) can act as hydrogen bond donors or acceptors. This can be beneficial or detrimental. For instance, a protic solvent might stabilize the nitronate intermediate formed after the Michael addition, accelerating product formation.[10] Conversely, it could also hydrogen-bond with the catalyst's secondary amine, impeding enamine formation. Aprotic solvents, lacking this ability, force the catalysis to rely solely on the interactions designed into the system.
-
Solubility and Aggregation: The solubility of the catalyst, reactants, and intermediates is a fundamental prerequisite. Poor solubility of any component can lead to sluggish or incomplete reactions. In non-polar solvents, organocatalysts can sometimes aggregate, reducing the concentration of the active monomeric catalytic species and negatively impacting reaction rates.
-
Specific Catalyst-Solvent Interactions: Solvents are not merely inert media. Coordinating solvents like THF or MeCN can compete for binding sites or interact with key functional groups, altering the catalyst's conformational dynamics and, consequently, its stereodirecting influence.
Empirical Data: A Case Study on the Asymmetric Michael Reaction
To illustrate these principles, we will examine data from a study by Hayashi et al. on the asymmetric Michael reaction between nitromethane and cinnamaldehyde, catalyzed by (S)-diphenylprolinol silyl ether.[10] This reaction is a classic example of enamine catalysis.
The study screened several solvents under consistent reaction conditions, revealing a dramatic solvent dependency. The results are summarized below.
Table 1: Solvent Effects on the Michael Addition of Nitromethane to Cinnamaldehyde
| Entry | Solvent | Dielectric Constant (ε) | Time (h) | Yield (%) | ee (%) |
| 1 | MeOH | 32.7 | 24 | 81 | 98 |
| 2 | THF | 7.6 | 168 | 48 | 94 |
| 3 | CH₂Cl₂ | 9.1 | 168 | 47 | 90 |
| 4 | Toluene | 2.4 | 168 | 45 | 93 |
| 5 | Hexane | 1.9 | 168 | 25 | 92 |
Data sourced from Hayashi, Y., et al. (2006), Organic Letters.[10]
Analysis of Results:
-
Methanol (MeOH): The polar protic solvent methanol delivered the best result by a significant margin, affording a high yield (81%) and excellent enantioselectivity (98% ee) in just 24 hours.[10] This suggests that methanol's ability to stabilize charged intermediates and potentially participate in hydrogen bonding with the nitro group of the product is highly beneficial for both the reaction rate and stereochemical control in this specific system.
-
Aprotic Solvents (THF, CH₂Cl₂, Toluene, Hexane): The reaction was dramatically slower in all aprotic solvents, requiring 168 hours to reach modest yields.[10] While enantioselectivity remained high (90-94% ee), the kinetic barrier was clearly much greater. Among the aprotic solvents, there is a rough correlation between polarity and yield, with the more polar THF and CH₂Cl₂ giving slightly better yields than non-polar toluene and hexane. The significantly lower yield in hexane may also be attributed to poorer solubility of the reactants or intermediates.[10]
This case study provides a compelling, quantitative demonstration that solvent choice is a primary optimization parameter, capable of transforming a sluggish, low-yielding reaction into an efficient and highly selective transformation.
Experimental Protocols for Solvent Screening
A systematic approach is crucial for efficiently identifying the optimal solvent for a given this compound catalyzed reaction. Below is a validated, step-by-step workflow for conducting a primary solvent screen.
Workflow for Systematic Solvent Screening
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A Technical Guide to the Application of 2-(4-Ethoxyphenyl)pyrrolidine and its Analogs in Asymmetric Organocatalysis: Principles of Catalyst Loading and Turnover Number
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis. It provides a comprehensive overview of the catalytic application of 2-(4-Ethoxyphenyl)pyrrolidine, a member of the esteemed Jørgensen-Hayashi class of organocatalysts. While specific catalytic data for the title compound is emerging, this guide establishes a robust framework for its application by drawing upon the extensive knowledge base of its parent class, the diarylprolinol silyl ether catalysts. We will delve into the critical parameters of catalyst loading and turnover number (TON), providing both theoretical understanding and practical insights to empower your research and development endeavors.
Introduction: The Rise of Diarylprolinol Silyl Ether Catalysts
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. In recent years, organocatalysis has emerged as the third pillar of asymmetric catalysis, alongside biocatalysis and metal-mediated catalysis.[1] Among the diverse array of organocatalysts, the five-membered secondary amine structure of pyrrolidine has proven to be a privileged scaffold.[1]
A significant advancement in this field was the development of diarylprolinol silyl ethers, independently pioneered by the Jørgensen and Hayashi groups.[2][3][4] These catalysts, often referred to as Jørgensen-Hayashi catalysts, have demonstrated remarkable efficiency and versatility in a wide range of enantioselective transformations.[5][6][7] this compound belongs to this influential class of catalysts. The general structure features a pyrrolidine ring, which is crucial for the catalytic cycle, and bulky diaryl silyl ether moieties that create a well-defined chiral environment, enabling high stereocontrol.
These catalysts are particularly effective in aminocatalysis, where they can operate through two primary activation modes: the formation of a nucleophilic enamine intermediate (HOMO-activation) or a LUMO-lowering iminium ion intermediate.[5][8] This dual reactivity allows them to catalyze a broad spectrum of reactions, including Michael additions, aldol reactions, Diels-Alder reactions, and α-functionalizations of aldehydes and ketones.[2][5][9][10]
Core Concepts in Catalysis: Catalyst Loading, TON, and TOF
To effectively deploy any catalytic system, a thorough understanding of its efficiency metrics is paramount. For this compound and its analogs, optimizing catalyst loading is key to achieving a balance between reaction efficiency, cost-effectiveness, and sustainability.
Catalyst Loading
Catalyst loading refers to the amount of catalyst used relative to the amount of substrate, typically expressed as a mole percentage (mol %). The choice of catalyst loading is a critical experimental parameter that is influenced by several factors:
-
Inherent Reactivity of the Catalyst: Highly active catalysts can achieve high conversions at lower loadings. The electronic and steric properties of the diarylprolinol silyl ether, including the substituents on the aryl rings (such as the ethoxy group in the title compound), can modulate this activity.
-
Reaction Kinetics: Slower reactions may require higher catalyst loadings to achieve a reasonable reaction rate.
-
Catalyst Stability: If a catalyst is prone to degradation under the reaction conditions, a higher initial loading may be necessary to ensure that a sufficient amount of active catalyst is present throughout the reaction.
-
Cost and Availability: For large-scale applications, minimizing the loading of a precious or complex catalyst is a primary concern.
In academic literature, catalyst loadings for diarylprolinol silyl ethers typically range from 2 mol % to 20 mol %.[1][9] For instance, in asymmetric aldol reactions, loadings of 5-10 mol% are common.[9] The ultimate goal is to identify the lowest possible catalyst loading that provides the desired yield and enantioselectivity in an acceptable timeframe.
Turnover Number (TON) and Turnover Frequency (TOF)
Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics for quantifying the intrinsic efficiency of a catalyst.
-
Turnover Number (TON): This is a dimensionless quantity that represents the number of moles of substrate that one mole of catalyst can convert into product before becoming inactivated. It is calculated as:
TON = (moles of substrate converted) / (moles of catalyst)
A high TON indicates a more robust and efficient catalyst.
-
Turnover Frequency (TOF): This metric represents the number of turnovers per unit of time, effectively measuring the speed of the catalyst. It is calculated as:
TOF = TON / reaction time
TOF is typically expressed in units of h⁻¹ or min⁻¹. A high TOF is desirable for reactions that need to be completed rapidly.
The calculation of TON and TOF requires accurate determination of the reaction conversion at a given time.[11][12] These values are essential for comparing the efficacy of different catalysts and for process optimization in industrial settings. While specific TON and TOF values for this compound are not yet widely reported, the broader class of diarylprolinol silyl ethers is known for its high efficiency, implying the potential for high TONs under optimized conditions.
Mechanistic Insights: The Catalytic Cycle
The efficacy of this compound and its congeners stems from their ability to form transient, reactive intermediates with carbonyl substrates. The following diagram illustrates a generalized catalytic cycle for an enamine-mediated reaction, such as a Michael addition of an aldehyde to a nitroolefin.
Caption: Generalized enamine catalytic cycle.
Causality of the Cycle:
-
Iminium Ion Formation: The secondary amine of the pyrrolidine catalyst condenses with the aldehyde substrate to form a protonated iminium ion, which is more electrophilic than the starting aldehyde.
-
Enamine Formation: A weak base present in the reaction mixture deprotonates the α-carbon of the iminium ion to form the key nucleophilic enamine intermediate. The bulky diaryl silyl ether group directs this deprotonation and shields one face of the enamine, establishing the chiral environment.
-
Nucleophilic Attack: The enamine attacks the electrophile (e.g., a nitroolefin), forming a new carbon-carbon bond. The stereochemistry of this step is dictated by the chiral catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium adduct is hydrolyzed to release the final product and regenerate the catalyst, allowing it to enter a new catalytic cycle.
Experimental Protocol: Asymmetric Michael Addition
The following is a representative, self-validating protocol for an asymmetric Michael addition of an aldehyde to a nitroolefin, adapted from established procedures for diarylprolinol silyl ether catalysts.[2][3] This protocol serves as a robust starting point for experiments utilizing this compound.
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Preparation:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 0.02 mmol, 10 mol %) and a suitable Brønsted acid co-catalyst (e.g., benzoic acid, 0.02 mmol, 10 mol %). The acid additive facilitates the formation of the enamine intermediate and can enhance both reactivity and selectivity.[1]
-
Add the desired solvent (e.g., CHCl₃ or toluene, 1.0 mL). The choice of solvent can significantly impact the reaction outcome and should be optimized.
-
-
Reaction:
-
Add the aldehyde (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Cool the reaction mixture to 0 °C in an ice bath. This initial cooling can improve enantioselectivity by favoring the more ordered transition state.
-
Add the nitroolefin (0.24 mmol, 1.2 equiv) dropwise. The slight excess of the nitroolefin ensures complete consumption of the aldehyde.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and analyze the diastereomeric ratio and enantiomeric excess of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, respectively.
-
Data Summary and Future Outlook
While specific, peer-reviewed quantitative data for this compound is not yet abundant in the public domain, we can extrapolate expected performance based on closely related analogs. The table below provides a template for how such data should be structured and presents typical ranges observed for the Jørgensen-Hayashi catalyst class in asymmetric Michael additions.
| Catalyst Analog | Reaction Type | Catalyst Loading (mol %) | Yield (%) | dr (syn:anti) | ee (%) | TON | Reference |
| Diphenylprolinol Silyl Ether | Michael Addition | 10 | >90 | >95:5 | >98 | ~9 | [2] |
| (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine | Michael Addition | 5-10 | 85-99 | >90:10 | 90-99 | ~10-20 | [13] |
| This compound | (Anticipated) | 5-20 | High | High | High | >5 | TBD |
The future for this compound and its derivatives is bright. The ethoxy substituent offers a point of modulation for the catalyst's electronic properties, potentially influencing its reactivity and selectivity in nuanced ways compared to the more common phenyl or trifluoromethyl-substituted analogs. Further research is warranted to fully characterize its catalytic profile, including:
-
Substrate Scope: A thorough investigation of its performance with a wide range of aldehydes, ketones, and electrophiles.
-
Optimization of Reaction Conditions: Detailed studies on the effects of solvent, temperature, and additives to maximize its efficiency.
-
Determination of TON and TOF: Rigorous kinetic studies to quantify its catalytic prowess.
This guide provides a foundational understanding and a practical starting point for researchers looking to leverage the power of this compound in their synthetic endeavors. By building upon the well-established principles of the Jørgensen-Hayashi catalysts, scientists can unlock new possibilities in asymmetric organocatalysis.
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Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction . ACS Publications. Available at: [Link]
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins . National Institutes of Health (NIH). Available at: [Link]
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General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams . ACS Publications. Available at: [Link]
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The Diarylprolinol Silyl Ether System: A General Organocatalyst . ACS Publications. Available at: [Link]
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Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers . Royal Society of Chemistry Publishing. Available at: [Link]
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Seeds Combining Pyrrolidine Control the Framework Al Distribution of FER Zeolite to Enhance Its Performance in the Skeletal Isomerization of n-Butene . MDPI. Available at: [Link]
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The synthesis and application of pyrrolidine-based supported catalysts . ResearchGate. Available at: [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update . MDPI. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers. Available at: [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides . National Institutes of Health (NIH). Available at: [Link]
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination . ACS Publications. Available at: [Link]
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A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition . Europe PMC. Available at: [Link]
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turnover-problem . UCLA Chemistry. Available at: [Link]
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Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones . ResearchGate. Available at: [Link]
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PYRROLIDINE: AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 2-ARYL-2, 3- DIHYDROQUINOLIN-4(1H)-ONE DERIVATIVES IN AQUEOUS ETHANOL ME . ResearchGate. Available at: [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines . Royal Society of Chemistry Publishing. Available at: [Link]
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2-(4-Methoxyphenyl)pyrrolidine . PubChem. Available at: [Link]
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The Aldol Condensation . Magritek. Available at: [Link]
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Finding the turnover number of an enzyme . YouTube. Available at: [Link]
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Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction . Royal Society of Chemistry Publishing. Available at: [Link]
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Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles . MDPI. Available at: [Link]
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Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of F . Docentes FCT NOVA. Available at: [Link]
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Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether . ACS Publications. Available at: [Link]
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The diarylprolinol silyl ether system: a general organocatalyst . PubMed. Available at: [Link]
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Synergistic Strategies in Aminocatalysis . National Institutes of Health (NIH). Available at: [Link]
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Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes . Royal Society of Chemistry Publishing. Available at: [Link]
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An In-Depth Technical Guide to the Effect of Substituents on Pyrrolidine Catalyst Basicity and Activity
Abstract
The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, prized for its ability to facilitate a wide array of stereoselective transformations.[1][2] The efficacy of these catalysts is not monolithic; it is exquisitely sensitive to the nature of the substituents adorning the pyrrolidine ring. This guide provides a detailed examination of the fundamental principles governing how these substituents modulate the catalyst's core properties—namely, its basicity and steric environment. We will explore the intricate relationship between these properties and the resulting catalytic activity and stereoselectivity. By dissecting the electronic and steric effects of various substituents, this paper aims to equip researchers and drug development professionals with the causal understanding required for the rational design and selection of pyrrolidine-based catalysts for complex synthetic challenges.
The Central Role of the Pyrrolidine Nitrogen: A Tale of Basicity and Nucleophilicity
At the heart of pyrrolidine's catalytic prowess lies its secondary amine nitrogen. This nitrogen atom serves as the engine of the catalytic cycle, primarily through the formation of two key intermediates: the enamine and the iminium ion .[1]
-
Enamine Catalysis: The cycle begins with the nucleophilic attack of the pyrrolidine's secondary amine on a carbonyl donor (e.g., a ketone or aldehyde). This condensation reaction forms a chiral enamine intermediate.[3][4] The enhanced nucleophilicity of this enamine, compared to the starting carbonyl compound, allows it to attack an electrophile, forging a new carbon-carbon bond.
-
Iminium Ion Catalysis: Alternatively, in reactions with α,β-unsaturated carbonyls, the pyrrolidine catalyst forms a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack.
The formation of the enamine is the rate-determining step in many of these transformations. The speed and efficiency of this step are directly governed by the basicity and nucleophilicity of the pyrrolidine nitrogen. A more basic nitrogen is generally a stronger nucleophile, leading to a faster rate of enamine formation.[4][5] However, as we will explore, maximal activity is not simply a matter of maximizing basicity; it is a delicate balance.
Modulating the Core: How Substituents Dictate Basicity (pKa)
The basicity of the pyrrolidine nitrogen, quantified by the pKa of its conjugate acid, is profoundly influenced by the electronic and steric nature of substituents on the ring. Understanding these effects is paramount to catalyst design.
Electronic Effects: The Inductive Push and Pull
The flow of electron density towards or away from the nitrogen atom is the primary determinant of its basicity.
-
Electron-Withdrawing Groups (EWGs): Substituents with strong inductive effects, such as fluorine or trifluoromethyl groups, pull electron density away from the nitrogen.[6][7] This reduction in electron density makes the nitrogen's lone pair less available to accept a proton, thereby decreasing basicity (lowering the pKa). For instance, the introduction of a trifluoromethyl group at the C-2 position can lower the pKaH of a pyrrolidine catalyst by several units, making it significantly less basic.[8] This effect is most pronounced when the substituent is at the C-2 position due to its proximity to the nitrogen atom.[5]
-
Electron-Donating Groups (EDGs): Conversely, alkyl groups and other EDGs push electron density towards the nitrogen atom, increasing the availability of its lone pair. This results in increased basicity (a higher pKa).
The following diagram illustrates this fundamental electronic influence.
Quantitative Data: pKa of Substituted Pyrrolidines
The table below provides a comparative summary of the pKa values for the conjugate acids of pyrrolidine and several substituted derivatives. This quantitative data underscores the significant impact of substitution on basicity.
| Catalyst | Substituent(s) | pKa (in water) | pKa (in MeCN) | Reference(s) |
| Pyrrolidine | None | 11.27 | 19.56 | [9] |
| (S)-Proline | 2-COOH | 10.6 (amine) | - | - |
| 2-Ethylpyrrolidine | 2-Et | 10.43 | - | [10] |
| 2-Benzylpyrrolidine | 2-Bn | 10.36 | - | [10] |
| 2-(p-Tolyl)pyrrolidine | 2-(p-Tolyl) | 10.01 | - | [10] |
| 2-(Trifluoromethyl)pyrrolidine | 2-CF3 | - | 12.6 | [8] |
Note: pKa values can vary based on the solvent and measurement conditions. Acetonitrile (MeCN) is a common solvent for organocatalytic reactions.
The Nexus of Basicity, Activity, and Stereoselectivity
While basicity is a crucial starting point, its relationship with catalytic activity and stereoselectivity is not linear. Both electronic and steric factors must be considered in concert.
Impact on Catalytic Activity
A common assumption is that higher basicity leads to higher activity. While a certain threshold of basicity is necessary to initiate enamine formation efficiently, excessively high basicity can be detrimental. A very basic catalyst forms a very stable, high-energy enamine. This high stability can make the enamine less reactive in the subsequent, often rate-limiting, C-C bond-forming step, leading to lower overall turnover frequency. Therefore, an optimal pKa range often exists for a given reaction, balancing efficient enamine formation with sufficient enamine reactivity.
The Dominance of Sterics in Stereocontrol
The true power of substituent effects is most evident in the control of stereoselectivity. Here, the steric bulk of substituents, particularly at the C-2 position, is the decisive factor.[1][11]
Bulky C-2 substituents, such as the diphenylmethyl or diarylprolinol silyl ether groups pioneered by Hayashi and Jørgensen, create a highly constrained chiral pocket around the enamine intermediate.[1][2] This steric shield effectively blocks one face of the enamine from the approaching electrophile, forcing the reaction to proceed via a single, low-energy transition state.[1][12] This directed attack is the origin of the high enantioselectivity observed with these catalysts.
Furthermore, these bulky groups can influence the conformational equilibrium of the enamine itself, favoring the formation of one geometric isomer (e.g., the E-enamine) over the other. This control over the enamine geometry is often critical for achieving high diastereoselectivity in the final product.[13]
Case Study: The (S)-Proline-Catalyzed Aldol Reaction
The direct asymmetric aldol reaction is a quintessential example that beautifully illustrates these principles.[3] (S)-Proline, often called the "simplest enzyme," effectively catalyzes the reaction between a ketone and an aldehyde with high stereoselectivity.[3]
The Catalytic Cycle and the Role of the Carboxyl Group
The mechanism involves the formation of an enamine from the ketone and the proline nitrogen.[3][14] However, the key to proline's success lies in its C-2 carboxylic acid substituent. This group plays a dual role:
-
Electronic Influence: As a weak electron-withdrawing group, it modulates the basicity of the nitrogen.
-
Bifunctional Catalysis: More importantly, it acts as an internal Brønsted acid. During the C-C bond formation step, the carboxyl group forms a hydrogen bond with the aldehyde's carbonyl oxygen.[3][12] This interaction locks the transition state into a rigid, chair-like conformation, which is essential for the highly ordered transfer of stereochemical information.[4][12]
The catalytic cycle is depicted below.
A Validated Experimental Protocol: Aldol Reaction of Acetone and 4-Nitrobenzaldehyde
This section provides a robust, self-validating protocol for a model reaction. The choice of each reagent and condition is justified to provide insight into the experimental design.
Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv).
-
Add (S)-proline (23 mg, 0.2 mmol, 20 mol%).
-
Add acetone (10 mL). Causality: Acetone serves as both the nucleophilic donor and the solvent, ensuring a high concentration of the donor.
-
-
Reaction Execution:
-
Stir the resulting suspension vigorously at room temperature (approx. 20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4-6 hours, eluting with a 3:1 Hexanes:Ethyl Acetate mixture. Self-Validation: The reaction is complete upon the disappearance of the 4-nitrobenzaldehyde spot.
-
-
Work-up:
-
Once the reaction is complete (typically 24-48 hours), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (from 9:1 to 2:1). Self-Validation: Proper purification is confirmed by clean fractions as monitored by TLC.
-
-
Analysis:
-
Yield: Determine the mass of the purified product and calculate the percentage yield.
-
Diastereomeric Ratio (dr): This reaction produces a single new stereocenter, so dr is not applicable. For other substrates, dr would be determined by ¹H NMR analysis of the crude or purified product.
-
Enantiomeric Excess (ee): Dissolve a small sample of the product in the appropriate solvent (e.g., Isopropanol/Hexane mixture) and analyze by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column). Self-Validation: A high ee value (typically >90%) validates the stereocontrolling efficacy of the catalyst under these conditions.
-
Conclusion and Future Outlook
The catalytic behavior of a pyrrolidine derivative is a direct consequence of the electronic and steric properties of its substituents. While basicity, modulated by inductive effects, is critical for initiating the catalytic cycle, it is the steric environment, primarily dictated by C-2 substituents, that governs the sophisticated stereochemical outcome. A thorough understanding of this interplay is not merely academic; it is the foundational principle for the rational design of next-generation organocatalysts. By fine-tuning these substituent effects, researchers can develop catalysts with enhanced activity, broader substrate scope, and exquisite selectivity, paving the way for more efficient and sustainable synthetic routes in pharmaceutical and materials science.
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-
National Institutes of Health. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Retrieved from [Link]
-
ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). Importance of the Nature of α-Substituents in Pyrrolidine Organocatalysts in Asymmetric Michael Additions. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Retrieved from [Link]
-
ACS Publications. (n.d.). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]
-
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-
ACS Publications. (n.d.). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Retrieved from [Link]
-
Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess (ee) Determination for 2-(4-Ethoxyphenyl)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Criticality of Chiral Purity
In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For a chiral molecule like 2-(4-Ethoxyphenyl)pyrrolidine, a key structural motif in various biologically active compounds, the ability to accurately quantify its enantiomeric excess (ee) is paramount. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to adverse effects. Therefore, robust and reliable analytical methods for ee determination are non-negotiable for ensuring drug safety, efficacy, and regulatory compliance.
This technical guide provides an in-depth exploration of the principal analytical techniques for determining the enantiomeric excess of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to develop and validate their own robust analytical systems. We will explore the workhorse chromatographic techniques—HPLC and SFC—as well as the nuanced application of NMR spectroscopy, providing not just protocols, but a foundational understanding of the chiral recognition mechanisms at play.
The Chromatographic Powerhouses: HPLC and SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of chiral analysis in the pharmaceutical industry.[1][2] The choice between them often depends on desired throughput, solvent consumption, and the specific physicochemical properties of the analyte. The fundamental principle for both is the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely adopted technique for ee determination due to its broad applicability to non-volatile and thermally labile compounds.[1] The success of a chiral HPLC separation hinges almost entirely on the selection of the appropriate CSP.
Expertise in Action: Selecting the Right Chiral Stationary Phase (CSP)
For a molecule like this compound, which possesses a secondary amine, a pyrrolidine ring, and an aromatic ethoxy group, polysaccharide-based CSPs are the premier choice. These columns, typically based on cellulose or amylose derivatives coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms:
-
Hydrogen Bonding: The secondary amine and the oxygen of the ethoxy group can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The phenyl ring readily engages in π-π stacking with the aromatic carbamate derivatives on the polysaccharide backbone.
-
Dipole-Dipole Interactions: The polar C-N and C-O bonds contribute to dipole-based interactions.
-
Steric Hindrance (Inclusion): The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer, leading to differential retention.
Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) are often preferred as they allow for a wider range of solvents, including those not compatible with older coated phases, thereby expanding the method development possibilities.
A Self-Validating HPLC Protocol:
This protocol is designed to be a robust starting point. The inclusion of a basic modifier is critical for achieving good peak shape with amine-containing analytes.
| Parameter | Condition | Rationale & Trustworthiness Pillar |
| Instrument | Standard HPLC System with UV Detector | Ensures broad applicability and data reproducibility. |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | An amylose-based CSP with a strong track record for resolving a wide range of chiral compounds, including amines. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) | Hexane/IPA is a standard normal phase eluent. DEA is a crucial basic modifier that binds to residual acidic silanols on the silica support and prevents ionic interactions with the basic analyte, thus eliminating peak tailing and ensuring symmetrical peaks for accurate integration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 25 °C | Temperature control is key for reproducible retention times and selectivity. |
| Detection | UV at 225 nm | The ethoxyphenyl group provides a strong chromophore for sensitive UV detection. |
| Injection Vol. | 5 µL | A small volume minimizes potential band broadening. |
| Sample Prep. | 1 mg/mL in Mobile Phase | Dissolving the sample in the mobile phase ensures compatibility and good peak shape. |
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to normal-phase HPLC.[3] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations and reduced solvent waste.[4]
The SFC Advantage:
For chiral separations of compounds like this compound, SFC offers several distinct advantages:
-
Speed: The low viscosity of the mobile phase allows for flow rates 3-5 times higher than in HPLC, drastically reducing analysis times.[2]
-
Efficiency: High diffusivity leads to sharp, narrow peaks and excellent resolution.
-
Complementary Selectivity: The solvation characteristics of supercritical CO2 are different from liquid solvents, sometimes providing unique selectivities not seen in HPLC.
A Field-Proven SFC Protocol:
Similar to HPLC, a basic modifier is essential for analyzing amines to achieve good chromatography.
| Parameter | Condition | Rationale & Trustworthiness Pillar |
| Instrument | Analytical SFC System with UV Detector and Back Pressure Regulator (BPR) | The BPR is critical for maintaining the CO2 in its supercritical state. |
| Column | Chiralpak AD-3, 150 x 4.6 mm, 3 µm | A 3 µm particle size column is well-suited for the high efficiencies achievable in SFC. |
| Mobile Phase | CO2 / Methanol with 0.2% Isopropylamine (IPA) (85:15, v/v) | Methanol is a common polar co-solvent. Isopropylamine serves as the basic modifier to ensure excellent peak shape for the pyrrolidine analyte. |
| Flow Rate | 3.0 mL/min | Higher flow rates are standard in SFC, enabling rapid analysis. |
| Outlet Pressure | 150 bar | Maintains the mobile phase in a supercritical state throughout the system. |
| Column Temp. | 40 °C | Higher temperatures in SFC can further improve efficiency by reducing mobile phase viscosity. |
| Detection | UV at 225 nm | Consistent with HPLC detection for this chromophore. |
Visualizing the Chromatographic Workflow
The logical flow for ee determination by either HPLC or SFC is consistent and can be visualized as follows:
Caption: Workflow for ee% Determination by Chiral Chromatography.
NMR Spectroscopy: An Orthogonal Approach
While chromatography is the most common method, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative alternative for ee determination. The technique relies on making the enantiomers chemically non-equivalent (diastereotopic) in the NMR tube, causing their signals to resolve into distinct peaks. This is achieved by using a Chiral Solvating Agent (CSA).
The Mechanism of Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form rapid, reversible, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5] These transient complexes have slightly different three-dimensional structures, which places specific protons on each enantiomer into unique magnetic environments. This results in a chemical shift difference (Δδ) between the signals for the R and S enantiomers, allowing for direct quantification by integrating the respective peak areas.[6][7]
Expertise in Action: Selecting a Chiral Solvating Agent
For the secondary amine in this compound, an acidic CSA that can form a strong hydrogen bond or an acid-base interaction is ideal. (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) is an excellent candidate. The acidic phosphate group will interact strongly with the basic pyrrolidine nitrogen.
A Self-Validating NMR Protocol:
| Parameter | Condition | Rationale & Trustworthiness Pillar |
| Instrument | 400 MHz (or higher) NMR Spectrometer | Higher field strength generally provides better signal dispersion and resolution. |
| Analyte | ~5-10 mg of this compound | A standard concentration for high-resolution ¹H NMR. |
| CSA | (R)-BNP, 1.1 equivalents | A slight excess of the CSA ensures that all analyte molecules are in equilibrium with the complexed state, maximizing the observed chemical shift difference. |
| Solvent | Chloroform-d (CDCl₃) or Benzene-d₆ | Non-polar, aprotic solvents are preferred as they do not compete with the hydrogen bonding interactions between the analyte and the CSA.[8] |
| Procedure | 1. Add analyte to NMR tube. 2. Add solvent. 3. Acquire a standard ¹H NMR spectrum. 4. Add the CSA directly to the tube. 5. Shake gently to mix. 6. Re-acquire the ¹H NMR spectrum. | This step-wise process confirms that any observed peak splitting is due to the addition of the CSA. |
| Analysis | Identify a well-resolved proton signal (e.g., the proton on the chiral center at C2) that splits into two distinct peaks upon addition of the CSA. Integrate the areas of these two peaks. | The ratio of the integrals directly corresponds to the enantiomeric ratio. |
Visualizing the NMR Workflow
The process for ee determination by NMR is distinct from chromatography, focusing on complexation rather than physical separation.
Caption: Workflow for ee% Determination by NMR with a Chiral Solvating Agent.
Gas Chromatography (GC): A Niche Application
Chiral GC is another powerful separation technique, but its application to this compound requires a critical extra step: derivatization.[1] GC is suitable only for analytes that are both volatile and thermally stable. The target molecule, with its polar amine and higher molecular weight, is not sufficiently volatile for direct GC analysis.
The Necessity of Derivatization:
Derivatization serves two primary purposes:
-
Increase Volatility: By replacing the active hydrogen on the secondary amine with a non-polar group (e.g., trifluoroacetyl), the molecule's boiling point is lowered.
-
Improve Thermal Stability: The resulting amide is often more stable at the high temperatures of the GC inlet and column.
A common and effective derivatizing agent for amines is Trifluoroacetic Anhydride (TFAA). The reaction is rapid and quantitative.
A Validated GC Protocol (Post-Derivatization):
| Parameter | Condition | Rationale & Trustworthiness Pillar |
| Derivatization | React analyte with 1.5 eq. of TFAA in Dichloromethane for 15 min at RT. Evaporate solvent. Reconstitute in Ethyl Acetate. | A standard, robust procedure to create the volatile N-trifluoroacetyl derivative. |
| Instrument | GC with Flame Ionization Detector (FID) | FID is a universal, sensitive detector for organic compounds. |
| Column | Chirasil-Val or equivalent (e.g., 25 m x 0.25 mm) | A chiral stationary phase based on an L-valine derivative, well-suited for separating derivatized amino compounds. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | Start at 120 °C, ramp at 5 °C/min to 220 °C, hold for 10 min. | A temperature gradient is necessary to elute the derivatized compound in a reasonable time with good peak shape. |
| Detector Temp. | 250 °C | Ensures all analytes remain in the gas phase within the detector. |
| Injector Temp. | 240 °C | Ensures rapid and complete volatilization of the sample upon injection. |
Conclusion: A Multi-faceted Approach to Quality
The accurate determination of enantiomeric excess for this compound is a solvable, yet nuanced, analytical challenge. While chiral HPLC and SFC represent the most direct, robust, and high-throughput methods, NMR with chiral solvating agents provides an invaluable orthogonal technique for confirmation and for situations where chromatographic method development proves difficult. Chiral GC remains a viable, albeit more labor-intensive, option requiring derivatization.
As a Senior Application Scientist, my recommendation is to establish a primary method using either HPLC or SFC with a polysaccharide-based CSP, as this approach offers the highest probability of success with excellent robustness. The NMR method should be held in reserve as a powerful confirmatory tool. By understanding the fundamental principles of chiral recognition and by applying the systematic, self-validating protocols outlined in this guide, researchers can ensure the highest degree of confidence in their data, safeguarding the quality and integrity of their chiral drug development programs.
References
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. Benchchem.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry - ACS Publications.
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed.
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC - NIH.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- High-Throughput Screening Applications for Enantiomeric Excess Determination Using ESI-MS. (2009). American Laboratory.
- Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. ResearchGate.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar.
- Journal of Chromatography A. AFMPS.
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- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A-Technical-Guide-to-the-Kinetic-Analysis-of-2-(4-Ethoxyphenyl)pyrrolidine-Catalysis
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Ethoxyphenyl)pyrrolidine belongs to a privileged class of chiral pyrrolidine-based organocatalysts, which are derivatives of the natural amino acid proline.[1] These catalysts are instrumental in asymmetric synthesis, a field critical to drug development where the three-dimensional structure of a molecule dictates its biological activity.[2] The ethoxy substituent on the phenyl ring modifies the electronic and steric properties of the catalyst, potentially enhancing its solubility, activity, and selectivity in various organic transformations.
The power of these catalysts lies in their ability to form transient, chiral intermediates, such as enamines or iminium ions, which then guide the stereochemical outcome of the reaction.[1][3] Common applications include aldol reactions, Michael additions, and Mannich reactions, all of which are fundamental carbon-carbon bond-forming strategies.[4][5]
Understanding the kinetics of a catalytic reaction—how fast it proceeds and what factors influence its speed—is paramount for several reasons. It allows for:
-
Mechanism Elucidation: Kinetic data provides profound insights into the reaction mechanism, helping to identify the rate-determining step and the species involved in the catalytic cycle.[6]
-
Process Optimization: A detailed kinetic model is essential for optimizing reaction conditions (temperature, concentration, catalyst loading) to maximize yield, selectivity, and efficiency, which is crucial for scaling up processes in drug development.[2]
-
Catalyst Improvement: By understanding the kinetic strengths and weaknesses of a catalyst, researchers can rationally design next-generation catalysts with improved performance.[6]
This guide provides a comprehensive framework for conducting a rigorous kinetic analysis of reactions catalyzed by this compound, blending theoretical principles with practical, field-proven experimental protocols.
Part-1:-Theoretical-Foundations-of-Catalytic-Kinetics
A robust kinetic analysis is built upon a solid understanding of fundamental principles. For organocatalytic reactions, the goal is to derive a rate law, an equation that mathematically describes the dependency of the reaction rate on the concentration of each reactant, catalyst, and any other species involved.[4]
The General Rate Law
For a generic reaction: A + B --[Catalyst]--> P
The rate law is expressed as:
Rate = k[A]^x[B]^y[Catalyst]^z
Where:
-
Rate: The change in concentration of a reactant or product over time.[4]
-
k: The rate constant, a proportionality constant that is specific to the reaction and temperature.
-
[A], [B], [Catalyst]: The concentrations of the respective species.
-
x, y, z: The reaction orders with respect to each species, which must be determined experimentally.
It is crucial to understand that the reaction orders (x, y, z) are not necessarily the stoichiometric coefficients of the balanced equation. They reflect the molecularity of the rate-determining step and can be integers, fractions, or zero.
Key Kinetic Methodologies
1. Method of Initial Rates: This is one of the most reliable and widely used methods to determine reaction orders.[7] It involves running a series of experiments where the initial concentration of one component is varied while all other concentrations are kept constant.[7] By comparing the initial rates of these reactions, the order with respect to the varied component can be determined.[7] The advantage of this method is that it simplifies the analysis by measuring the rate before significant changes in reactant concentrations or potential product inhibition can occur.[8]
2. Reaction Progress Kinetic Analysis (RPKA): RPKA involves monitoring the concentration of reactants and products over the entire course of a single reaction.[6] This technique, championed by Donna Blackmond, can provide a wealth of information from a minimal number of experiments.[6] By plotting concentration data in various ways (e.g., rate vs. concentration), one can quickly diagnose complex phenomena such as catalyst activation or deactivation, product inhibition, and changes in the rate-determining step.[9]
3. Nonlinear Effects (NLE): In asymmetric catalysis, a nonlinear effect occurs when the enantiomeric excess (ee) of the product is not directly proportional to the enantiomeric excess of the catalyst.[10][11] Studying these effects can be a powerful mechanistic tool.[12][13]
-
Positive NLE (Asymmetric Amplification): The product ee is higher than the catalyst ee. This often suggests the formation of more reactive homochiral catalyst aggregates (R-R or S-S) and less reactive heterochiral (meso) aggregates (R-S).
-
Negative NLE: The product ee is lower than the catalyst ee. This can indicate that heterochiral aggregates are more reactive.
By analyzing the relationship between catalyst ee and reaction rate, one can gain insight into the aggregation state of the active catalyst.[12]
Part-2:-Experimental-Design-and-Protocols
A successful kinetic study hinges on meticulous experimental design and execution. Every protocol must be a self-validating system, incorporating controls to ensure the data is reliable and reproducible.
Core Experimental Workflow
The following diagram illustrates a comprehensive workflow for the kinetic analysis of a reaction catalyzed by this compound.
Caption: Workflow for a comprehensive kinetic analysis.
Protocol 1: Determination of Reaction Order using the Method of Initial Rates
This protocol outlines the steps to determine the reaction order with respect to a substrate (e.g., an aldehyde in an aldol reaction).
Objective: To determine the exponent 'x' in the rate law: Rate = k[Aldehyde]^x[Ketone]^y[Catalyst]^z
Methodology:
-
Stock Solution Preparation: Prepare accurate stock solutions of the aldehyde, ketone, this compound catalyst, and an internal standard (e.g., naphthalene) in a suitable, dry solvent (e.g., CH2Cl2 or Toluene).
-
Reaction Setup: In a series of temperature-controlled vials (e.g., at 25.0 °C), add the ketone, catalyst, and internal standard stock solutions. Allow them to equilibrate for 10-15 minutes.
-
Initiation and Sampling: Initiate each reaction by adding the aldehyde stock solution. Start a timer immediately. At predetermined time intervals (e.g., 1, 2, 3, 5, 10 minutes), withdraw a small aliquot (~50 µL) and immediately quench it in a vial containing a quenching agent (e.g., a solution of NaBH4 in methanol to reduce the remaining aldehyde) and a diluent.
-
Analytical Measurement: Analyze the quenched samples by a validated method (e.g., chiral HPLC or GC) to determine the concentration of the product formed.
-
Data Analysis:
-
For each experiment, plot the product concentration versus time.
-
The initial rate is the slope of the linear portion of this curve (typically the first 5-10% of the reaction).
-
Create a log-log plot: log(Initial Rate) versus log([Aldehyde]initial).
-
The slope of this line is the reaction order 'x'.
-
Self-Validation and Causality:
-
Why an internal standard? It corrects for variations in injection volume and sample preparation, ensuring high precision.
-
Why quenching? It instantly stops the reaction, providing an accurate snapshot of the product concentration at that specific time.
-
Why the initial rate? Using the initial rate minimizes complications from factors like product inhibition or catalyst degradation that might occur later in the reaction.[8]
Data Presentation:
| Experiment | [Aldehyde] (M) | [Ketone] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.5 | 10 | 1.50 x 10⁻⁵ |
| 2 | 0.2 | 0.5 | 10 | 3.05 x 10⁻⁵ |
| 3 | 0.3 | 0.5 | 10 | 4.45 x 10⁻⁵ |
| 4 | 0.4 | 0.5 | 10 | 6.10 x 10⁻⁵ |
From this hypothetical data, a plot of log(Rate) vs. log([Aldehyde]) would yield a slope of ~1, indicating the reaction is first-order in the aldehyde.
Protocol 2: In-Situ Monitoring via Spectroscopy
For reactions with suitable chromophores or vibrational bands, in-situ monitoring provides real-time data without the need for sampling and quenching.[2]
Objective: To continuously monitor reactant depletion or product formation.
Methodology:
-
Setup: Use a reaction vessel equipped with an in-situ probe, such as an FTIR or UV-Vis probe, connected to a spectrometer.[4]
-
Calibration: Before the reaction, record spectra of known concentrations of reactants and products to build a calibration model that correlates absorbance/transmittance with concentration.
-
Execution: Assemble the reaction components directly in the spectroscopic vessel. Initiate the reaction and begin recording spectra at regular intervals (e.g., every 30 seconds).
-
Analysis: Use the calibration model to convert the spectral data into concentration profiles over time. This data can then be used for either initial rate analysis or reaction progress kinetic analysis.
Trustworthiness: This method eliminates errors associated with manual sampling and quenching. However, it's crucial to ensure that no intermediates build up that might interfere with the spectroscopic signal of the species being monitored.
Part-3:-Data-Interpretation-and-Mechanistic-Insight
The ultimate goal of kinetic analysis is to build a coherent mechanistic picture of the catalytic process.
The Catalytic Cycle
Based on established principles of proline catalysis, a plausible catalytic cycle for an aldol reaction catalyzed by this compound involves the formation of a key enamine intermediate.[3][14]
Caption: Plausible catalytic cycle for an aldol reaction.
Kinetic data validates this proposed cycle. For instance, if experiments show the reaction is first-order in the aldehyde but zero-order in the ketone, it suggests that the reaction of the enamine with the aldehyde is the rate-determining step (RDS), and that the enamine is formed rapidly and reversibly. Conversely, if the reaction is first-order in the ketone, enamine formation itself could be rate-limiting.[4]
Advanced Analyses
-
Eyring Analysis: By determining the rate constant 'k' at several different temperatures, one can construct an Eyring plot (ln(k/T) vs. 1/T). This allows for the calculation of the activation parameters:
-
Enthalpy of Activation (ΔH‡): Relates to the energy barrier of the reaction.
-
Entropy of Activation (ΔS‡): Provides insight into the degree of order in the transition state. A large negative ΔS‡, for example, suggests an associative, highly ordered transition state, which is consistent with two molecules coming together in the rate-determining step.
-
-
Kinetic Isotope Effect (KIE): By replacing a specific hydrogen atom with deuterium at a position involved in bond-breaking in the RDS, one can measure the effect on the reaction rate. A significant KIE (kH/kD > 1) provides strong evidence that this specific C-H bond is broken in the rate-determining step.
Conclusion
The kinetic analysis of a reaction catalyzed by this compound is a multi-faceted endeavor that moves beyond simple reaction monitoring. It is a systematic investigation into the heart of the catalytic process. By employing a logical workflow that combines the method of initial rates, reaction progress analysis, and advanced mechanistic probes, researchers can construct a comprehensive and validated kinetic model. This model is not merely an academic exercise; it is an indispensable tool for elucidating reaction mechanisms, optimizing synthetic routes, and engineering more efficient and selective catalysts for the future of drug discovery and development.
References
- Blackmond, D. G. (2023).
- Corey, E. J., & Sprott, K. M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Blackmond, D. G. (2000). Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis.
- Various Authors. (n.d.).
- Collum, D. B., et al. (n.d.). The initial rate method in chemical kinetics: Evaluation and experimental illustration.
- Wiesner, M., Upert, G., Angelici, G., & Wennemers, H. (2009). Asymmetric Enamine Catalysis – High Efficiency via Kinetic Studies. MSU Chemistry.
- Denmark, S. E., et al. (n.d.). Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. Denmark Group.
- Various Authors. (n.d.). Enantioselective Organocatalysis: Reactions and Experimental Procedures.
- Pearson, W. H., & Clark, R. B. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Zhi, et al. (2014). Heterogeneous organocatalysis: the proline case. PubMed Central - NIH.
- List, B., et al. (2015). Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books.
- Various Authors. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH.
- Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis)
- Houk, K. N., et al. (n.d.). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities.
- Various Authors. (2021).
- Lindsley, C. W., et al. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central - NIH.
- Various Authors. (2016).
- Blackmond, D. G. (n.d.). Nonlinear Effects in Asymmetric Catalysis. Journal of the American Chemical Society.
- Various Authors. (1999). Experimental methods in catalytic kinetics. Elsevier Science B.V..
- Various Authors. (n.d.). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI.
- Houk, K. N., et al. (n.d.). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PubMed Central - NIH.
- Various Authors. (n.d.).
- Barbas, C. F., III, et al. (n.d.). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions.
- Kagan, H. B. (2001).
- Kagan, H. B., et al. (2009). Nonlinear Effects (NLE)
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
